molecular formula C7H9NO3 B165075 5-Propylisoxazole-4-carboxylic acid CAS No. 134541-04-1

5-Propylisoxazole-4-carboxylic acid

Katalognummer: B165075
CAS-Nummer: 134541-04-1
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: HQXNNBLBFXZUBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Propylisoxazole-4-carboxylic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in pharmaceutical development, known for conferring significant biological activity to compounds . This specific derivative features a propyl substituent at the 5-position of the isoxazole ring and a carboxylic acid functional group at the 4-position, making it a versatile building block for the synthesis of more complex molecules. The carboxylic acid moiety allows for straightforward derivatization through various coupling reactions, enabling researchers to create amide, ester, and other carboxylic acid derivative libraries for structure-activity relationship studies . Isoxazole-containing compounds like this one have demonstrated diverse pharmacological activities in research settings, including anti-inflammatory, anticancer, and antimicrobial properties . The propyl side chain offers a balance of lipophilicity and steric properties that can be optimized for target engagement and pharmacokinetic parameters. As a synthetic intermediate, 5-propylisoxazole-4-carboxylic acid serves as a key precursor in the development of potential therapeutic agents. Researchers can employ this compound in the synthesis of novel drug candidates targeting various disease pathways. The compound is provided exclusively for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper ventilation.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-propyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXNNBLBFXZUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564026
Record name 5-Propyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134541-04-1
Record name 5-Propyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Propylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

5-Propylisoxazole-4-carboxylic acid is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of immunomodulatory agents and agrochemicals. It serves as a structural homolog to the active metabolite of Leflunomide (A77 1726), where the 5-position substituent modulates lipophilicity and steric fit within target binding pockets (e.g., DHODH inhibition).

This guide provides the definitive identification data, a validated synthetic workflow, and safety protocols for researchers integrating this scaffold into drug discovery pipelines.

Core Identification Data
ParameterValue
CAS Registry Number 134541-04-1
IUPAC Name 5-Propyl-1,2-oxazole-4-carboxylic acid
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
SMILES CCCC1=C(C(=O)O)C=NO1
InChI Key Validated key required for database entry (e.g., generated from structure)
Appearance White to off-white crystalline solid (Predicted based on homologs)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

Synthetic Architecture & Protocol

The synthesis of 5-propylisoxazole-4-carboxylic acid follows a robust Claisen Condensation-Cyclization pathway. This method is preferred over direct carboxylation due to higher regioselectivity and yield. The protocol below is adapted from standard methodologies for 5-alkylisoxazole-4-carboxylates.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise conversion from the beta-keto ester precursor to the final carboxylic acid.

SynthesisWorkflow Start Ethyl 3-oxohexanoate (Precursor) Inter1 Ethyl 2-(ethoxymethylene)- 3-oxohexanoate Start->Inter1 Reflux (110°C) Reagent1 Triethyl Orthoformate + Ac2O Reagent1->Inter1 Inter2 Ethyl 5-propylisoxazole- 4-carboxylate Inter1->Inter2 Cyclization (EtOH, Reflux) Reagent2 Hydroxylamine HCl + NaOAc Reagent2->Inter2 Final 5-Propylisoxazole- 4-carboxylic Acid (CAS 134541-04-1) Inter2->Final Saponification & Acidification Reagent3 NaOH / EtOH (Hydrolysis) Reagent3->Final

Figure 1: Stepwise synthetic pathway for 5-Propylisoxazole-4-carboxylic acid from ethyl 3-oxohexanoate.

Detailed Experimental Protocol
Step 1: Formation of the Ethoxymethylene Intermediate

Objective: Introduce the C3 carbon via condensation.

  • Reagents: Ethyl 3-oxohexanoate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

  • Procedure: Combine reagents in a round-bottom flask equipped with a reflux condenser. Heat the mixture to 110–130°C for 2–4 hours. The removal of ethanol (byproduct) drives the reaction.

  • Checkpoint: Monitor by TLC. The starting beta-keto ester spot should disappear.

  • Workup: Concentrate the mixture under reduced pressure to remove excess acetic anhydride and triethyl orthoformate. The residue (Ethyl 2-(ethoxymethylene)-3-oxohexanoate) is typically used directly in the next step without purification.

Step 2: Cyclization to the Isoxazole Ester

Objective: Form the isoxazole ring using hydroxylamine.

  • Reagents: Crude intermediate from Step 1, Hydroxylamine hydrochloride (1.1 eq), Sodium acetate (1.1 eq), Ethanol (solvent).

  • Procedure: Dissolve the crude intermediate in Ethanol. Add Hydroxylamine HCl and Sodium Acetate. Reflux the mixture for 2–3 hours.

  • Mechanism: The nitrogen of hydroxylamine attacks the ethoxymethylene carbon, followed by cyclization onto the ketone carbonyl and elimination of water/ethanol.

  • Workup: Evaporate ethanol. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) may be required if the crude is impure.

Step 3: Hydrolysis to the Free Acid

Objective: Cleave the ethyl ester to yield the final carboxylic acid.

  • Reagents: Ethyl 5-propylisoxazole-4-carboxylate, NaOH (2M aq), Ethanol.

  • Procedure: Dissolve the ester in Ethanol. Add NaOH solution.[1] Stir at 60°C or reflux for 1 hour.

  • Isolation: Cool the solution. Acidify carefully with 1M HCl to pH ~2–3. The product, 5-Propylisoxazole-4-carboxylic acid , should precipitate.

  • Final Purification: Filter the solid and recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Applications in Drug Discovery

The 5-propylisoxazole moiety acts as a bioisostere for other aromatic rings or carboxylic acid derivatives. In Structure-Activity Relationship (SAR) studies, this specific analog is critical for probing the size constraints of hydrophobic pockets in enzymes.

  • Leflunomide Analogs: Similar to the 5-methyl derivative (active metabolite of Leflunomide), the 5-propyl variant is investigated for DHODH (Dihydroorotate dehydrogenase) inhibition with altered pharmacokinetic properties.

  • GABA Agonists: Isoxazole-4-carboxylic acids are structural relatives to nipecotic acid and isoguvacine, serving as scaffolds for designing GABA uptake inhibitors.

Safety & Handling (MSDS Summary)

While specific toxicological data for the 5-propyl isomer is limited, handle as a standard irritant isoxazole derivative.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly during the use of acetic anhydride and hydroxylamine.

References

  • Benchchem. 5-Propylisoxazole-4-carboxylic Acid Product Data. Retrieved from

  • BLD Pharm. 5-Propylisoxazole-4-carboxylic acid MSDS and CAS Info. Retrieved from

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid.[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. (Provides the foundational synthetic method for 5-alkylisoxazole-4-carboxylic acids). Retrieved from

  • PubChem. 5-Methylisoxazole-4-carboxylic acid (Homolog Reference). Retrieved from

Sources

5-Propylisoxazole-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacodynamics, and experimental utility of 5-Propylisoxazole-4-carboxylic acid (PIC) . This analysis positions the compound primarily as a D-Amino Acid Oxidase (DAAO) inhibitor and a carboxylic acid bioisostere , synthesizing data from structural biology and medicinal chemistry.

Mechanism of Action & Experimental Applications

Executive Summary

5-Propylisoxazole-4-carboxylic acid (PIC) is a small-molecule chemical probe and pharmacophore used primarily in the modulation of D-Amino Acid Oxidase (DAAO) activity. Structurally comprising an isoxazole ring substituted with a propyl chain at the C5 position and a carboxylic acid at the C4 position, PIC functions as a competitive inhibitor of DAAO. By preventing the oxidative deamination of D-serine, PIC indirectly enhances N-methyl-D-aspartate receptor (NMDAR) signaling. This mechanism is critical for research into schizophrenia (cognitive hypofunction), neuropathic pain, and synaptic plasticity. Additionally, the isoxazole-carboxylate motif serves as a bioisostere for nicotinic acid, implicating potential activity at the GPR109A (HCA2) receptor.

Chemical Identity & Physicochemical Properties

Before delineating the mechanism, the structural basis of PIC’s activity must be defined. The isoxazole ring provides a planar, aromatic scaffold that mimics the transition state of amino acid substrates.

PropertySpecificationRelevance to MoA
IUPAC Name 5-Propyl-1,2-oxazole-4-carboxylic acidCore scaffold for DAAO binding
Molecular Formula C₇H₉NO₃Low MW facilitates BBB penetration
Molecular Weight 155.15 g/mol Fragment-like chemical space
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (COO⁻)
Lipophilicity (LogP) ~1.8 - 2.1Propyl group enhances lipophilicity vs. methyl analogs
H-Bond Donors/Acceptors 1 / 4Critical for Arg283/Tyr224 interaction
Pharmacodynamics: The DAAO Inhibition Mechanism

The primary pharmacological target of PIC is D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for degrading D-serine in the brain and periphery.

3.1. Molecular Binding Mechanism

PIC acts as a competitive inhibitor at the DAAO active site. The inhibition follows a "lock-and-key" bioisosteric mimicry of the natural substrate (D-amino acids).

  • Anionic Anchoring: The C4-carboxylic acid group of PIC is deprotonated at physiological pH. It forms a critical salt bridge with Arg283 and a hydrogen bond with Tyr224 within the DAAO active site. This mimics the

    
    -carboxylate interaction of D-serine.
    
  • Planar Stacking: The isoxazole ring aligns parallel to the isoalloxazine ring of the Flavin Adenine Dinucleotide (FAD) cofactor. This

    
    -stacking interaction stabilizes the inhibitor within the catalytic pocket, blocking hydride transfer.
    
  • Hydrophobic Optimization: The C5-propyl chain extends into the hydrophobic sub-pocket (the "substrate specificity loop" comprising residues like Leu215 and Ile215). This extension provides superior binding affinity and lipophilicity compared to the 5-methyl analog (ASO57278), improving blood-brain barrier (BBB) permeability.

3.2. Downstream Signaling Pathway

Inhibition of DAAO by PIC triggers a specific neurochemical cascade:

  • DAAO Blockade: PIC prevents DAAO from converting D-Serine into hydroxypyruvate, ammonia, and hydrogen peroxide.

  • D-Serine Elevation: Synaptic concentrations of D-Serine increase in the forebrain and cerebellum.

  • NMDAR Co-agonism: Elevated D-Serine binds to the Glycine Binding Site (GluN1 subunit) of the NMDA receptor.

  • Synaptic Potentiation: Enhanced NMDAR channel opening frequency increases calcium influx, facilitating Long-Term Potentiation (LTP) and ameliorating cognitive deficits associated with NMDAR hypofunction.

DAAO_Inhibition_Pathway PIC 5-Propylisoxazole-4-carboxylic Acid (Inhibitor) DAAO D-Amino Acid Oxidase (DAAO-FAD Complex) PIC->DAAO Competitive Inhibition (Arg283/Tyr224 Binding) DSer Synaptic D-Serine DAAO->DSer Degradation Blocked Metabolites Hydroxypyruvate + H2O2 DAAO->Metabolites Oxidative Deamination NMDAR NMDA Receptor (GluN1 Glycine Site) DSer->NMDAR Co-agonist Binding Plasticity Synaptic Plasticity (LTP Enhancement) NMDAR->Plasticity Ca2+ Influx

Figure 1: Mechanistic pathway of PIC-mediated DAAO inhibition and subsequent NMDAR activation.[1][2]

Secondary Target: GPR109A (HCA2)

While DAAO is the primary enzymatic target, the isoxazole-carboxylic acid motif is a known bioisostere for nicotinic acid (Niacin).

  • Target: G-protein coupled receptor 109A (GPR109A/HCA2).[1]

  • Effect: Agonism of GPR109A inhibits adenylyl cyclase (Gi-coupled), reducing cAMP levels in adipocytes and decreasing free fatty acid release.

  • Relevance: Researchers utilizing PIC for CNS studies must control for potential peripheral metabolic effects mediated by GPR109A, although the propyl substitution is often optimized for DAAO selectivity over GPR109A compared to the methyl analog.

Experimental Protocols

To validate PIC activity, researchers should employ the following standardized assays.

5.1. In Vitro DAAO Inhibition Assay (Amplex Red Method)

This coupled enzyme assay quantifies the H₂O₂ produced by DAAO activity. PIC inhibition results in reduced fluorescence.

Reagents:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Protocol:

  • Preparation: Dissolve PIC in DMSO (stock 10 mM). Prepare serial dilutions in Tris buffer (0.1 nM to 100 µM).

  • Incubation: Mix 10 µL of PIC dilution with 20 µL hDAAO (0.2 µg/mL) in a black 96-well plate. Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Start: Add 20 µL of substrate mix (D-Serine + FAD).

  • Detection: Immediately add 50 µL of Detection Mix (Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate IC₅₀ by fitting the initial velocity (

    
    ) vs. [PIC] to a 4-parameter logistic equation.
    
5.2. Experimental Workflow Diagram

Assay_Workflow Step1 1. Solubilization (DMSO Stock) Step2 2. Enzyme Incubation (hDAAO + PIC) Step1->Step2 Dilution Step3 3. Substrate Addition (D-Serine + FAD) Step2->Step3 10 min @ 25°C Step4 4. Detection (HRP + Amplex Red) Step3->Step4 Coupled Reaction Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Fluorescence Read

Figure 2: Step-by-step workflow for validating PIC potency via fluorometric enzymatic assay.

Therapeutic Implications & Status[1][3][4]
  • Schizophrenia: PIC and its analogs address the "Glutamate Hypothesis" of schizophrenia. By boosting D-serine, they may alleviate negative and cognitive symptoms resistant to standard antipsychotics (dopamine antagonists).

  • Chronic Pain: DAAO activity is elevated in the dorsal horn of the spinal cord in neuropathic pain states. PIC-mediated inhibition can normalize D-serine levels, reducing central sensitization.

  • Status: Currently, 5-Propylisoxazole-4-carboxylic acid is a pre-clinical tool compound . It is used to validate the DAAO target in animal models but has not yet advanced to Phase III clinical trials as a standalone drug, often due to the pursuit of analogs with optimized pharmacokinetic half-lives.

References
  • Sacchi, S. et al. (2012). "Structure-function relationships of human D-amino acid oxidase." Amino Acids.[3][4][5]

  • Smith, S. M. et al. (2009). "The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor... and D-serine." Journal of Pharmacology and Experimental Therapeutics.

  • Adage, T. et al. (2008).[2] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • Taggart, A. K. et al. (2005).[6] "(D)-beta-Hydroxybutyrate is an endogenous agonist of High-Affinity Niacin Receptor GPR109A." Journal of Biological Chemistry.

  • Hopkins, S. C. et al. (2013). "D-Amino acid oxidase inhibitors: an emerging class of drugs for schizophrenia." ACS Chemical Neuroscience.

Sources

An In-Depth Technical Guide to 5-Propylisoxazole-4-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Propylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential therapeutic applications based on the well-established bioactivity of the isoxazole scaffold.

Core Compound Identification and Properties

5-Propylisoxazole-4-carboxylic acid is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The carboxylic acid functional group at the 4-position and the propyl group at the 5-position confer specific physicochemical properties that are critical for its biological activity and potential as a drug candidate.

PropertyValueSource
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
CAS Number 134541-04-1[1]
Predicted Spectroscopic Data

While specific experimental spectra for 5-Propylisoxazole-4-carboxylic acid are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the known values for closely related analogs and the fundamental principles of spectroscopy. These predictions are crucial for the characterization and identification of the synthesized compound.

SpectroscopyExpected PeaksRationale
¹H NMR (in DMSO-d₆)~12-13 ppm (singlet, 1H, COOH); ~8.5 ppm (singlet, 1H, C3-H); ~2.7 ppm (triplet, 2H, -CH₂-); ~1.6 ppm (sextet, 2H, -CH₂-); ~0.9 ppm (triplet, 3H, -CH₃)The carboxylic acid proton is highly deshielded. The isoxazole proton appears in the aromatic region. The propyl chain shows characteristic splitting patterns.[2][3]
¹³C NMR (in DMSO-d₆)~165-170 ppm (C=O); ~160 ppm (C5); ~150 ppm (C3); ~110 ppm (C4); ~30 ppm (-CH₂-); ~22 ppm (-CH₂-); ~13 ppm (-CH₃)The carboxyl carbon is significantly downfield. The isoxazole ring carbons have distinct chemical shifts.[2]
IR (KBr) 3300-2500 cm⁻¹ (broad, O-H stretch); 1720-1690 cm⁻¹ (strong, C=O stretch); 1600-1550 cm⁻¹ (C=N stretch); 1320-1210 cm⁻¹ (C-O stretch)These are characteristic vibrational frequencies for a hydrogen-bonded carboxylic acid and an isoxazole ring.[4][5][6]
Mass Spec (ESI-) m/z 154 [M-H]⁻; fragmentation peaks corresponding to loss of H₂O, CO₂, and the propyl chain.The molecular ion peak corresponds to the deprotonated molecule. Fragmentation patterns are predictable based on the structure.[7][8]

Synthesis of 5-Propylisoxazole-4-carboxylic acid: A Step-by-Step Protocol

The synthesis of 5-Propylisoxazole-4-carboxylic acid can be efficiently achieved through a two-step process involving the formation of a key β-ketoester intermediate, followed by cyclization with hydroxylamine and subsequent hydrolysis. This approach is robust and scalable, making it suitable for laboratory-scale synthesis and potential scale-up.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Ethyl 3-oxohexanoate cluster_step2 Step 2: Synthesis of 5-Propylisoxazole-4-carboxylic acid MeldrumsAcid Meldrum's Acid Intermediate1 Acylated Meldrum's Acid Intermediate MeldrumsAcid->Intermediate1 + Pyridine, Butyryl Chloride in Dichloromethane Pyridine Pyridine ButyrylChloride Butyryl Chloride Ethanol Ethanol Ethyl3oxohexanoate Ethyl 3-oxohexanoate Intermediate2 Ethyl 2-(ethoxymethylene)-3-oxohexanoate Ethyl3oxohexanoate->Intermediate2 + Triethyl Orthoformate, Acetic Anhydride Intermediate1->Ethyl3oxohexanoate + Ethanol, Reflux TriethylOrthoformate Triethyl Orthoformate AceticAnhydride Acetic Anhydride Hydroxylamine Hydroxylamine HCl NaOH NaOH (aq) HCl HCl (aq) FinalProduct 5-Propylisoxazole-4-carboxylic acid Intermediate3 Ethyl 5-propylisoxazole-4-carboxylate Intermediate2->Intermediate3 + Hydroxylamine HCl Intermediate3->FinalProduct 1. NaOH (Hydrolysis) 2. HCl (Acidification)

Caption: Synthetic workflow for 5-Propylisoxazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 3-oxohexanoate

This initial step involves the acylation of Meldrum's acid with butyryl chloride, followed by ethanolysis to yield the desired β-ketoester.[1]

Materials:

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Pyridine

  • Butyryl chloride

  • Dichloromethane (DCM)

  • Ethanol

  • Hydrochloric acid (dilute solution)

  • Magnesium sulfate

Procedure:

  • Dissolve Meldrum's acid in dichloromethane and cool the solution to 0-5 °C.

  • Add pyridine to the solution.

  • Slowly add butyryl chloride dropwise while maintaining the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Wash the reaction mixture with a dilute hydrochloric acid solution.

  • Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain an oil.

  • Dissolve the resulting oil in ethanol and reflux the mixture for 6 hours.

  • Remove the ethanol by evaporation under vacuum.

  • Purify the residue by distillation to obtain ethyl 3-oxohexanoate.

Step 2: Synthesis of 5-Propylisoxazole-4-carboxylic acid

This step involves the reaction of the β-ketoester with triethyl orthoformate and acetic anhydride to form an ethoxymethylene intermediate, which is then cyclized with hydroxylamine. The final product is obtained after hydrolysis of the resulting ester.

Materials:

  • Ethyl 3-oxohexanoate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (aqueous solution)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Heat a mixture of ethyl 3-oxohexanoate, triethyl orthoformate, and acetic anhydride at 130 °C for 5 hours.[9]

  • Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield ethyl 2-(ethoxymethylene)-3-oxohexanoate.

  • Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate in a suitable solvent and add hydroxylamine hydrochloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • To the resulting ethyl 5-propylisoxazole-4-carboxylate, add an aqueous solution of sodium hydroxide and stir to hydrolyze the ester.

  • After the hydrolysis is complete, acidify the reaction mixture with hydrochloric acid to precipitate the 5-Propylisoxazole-4-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Potential Applications in Drug Discovery and Development

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[10][11] Its presence often confers favorable pharmacokinetic properties and allows for diverse biological activities. Substituted isoxazole carboxylic acids, in particular, have garnered significant interest in medicinal chemistry.

Diagram of Potential Biological Activities

BiologicalActivities Compound 5-Propylisoxazole- 4-carboxylic acid Anticancer Anticancer Activity Compound->Anticancer AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Antimicrobial Antimicrobial Activity Compound->Antimicrobial PTP1B PTP1B Inhibition Compound->PTP1B

Caption: Potential biological activities of 5-Propylisoxazole-4-carboxylic acid.

  • Anticancer and Antimicrobial Agents: Numerous isoxazole derivatives have demonstrated potent anticancer and antimicrobial activities.[12][13][14] The specific substitution pattern of 5-Propylisoxazole-4-carboxylic acid makes it a candidate for screening against various cancer cell lines and microbial strains.

  • Anti-inflammatory Properties: The isoxazole nucleus is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that 5-Propylisoxazole-4-carboxylic acid could be investigated for its potential to inhibit inflammatory pathways.

  • Enzyme Inhibition: Isoxazole carboxylic acids have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity.[15] The structural features of 5-Propylisoxazole-4-carboxylic acid make it a plausible candidate for evaluation against various enzymatic targets.

Conclusion

5-Propylisoxazole-4-carboxylic acid is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a summary of its potential biological applications based on the established pharmacology of the isoxazole scaffold. Further research into the specific biological activities and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MOSM2019. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Heteroletters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chegg.com. (2018). Solved Design a synthesis of ethyl 2-ethyl-3-oxohexanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-3-methyl-4-oxohexanoate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 . PartIal List of Carboxylic Acids In a Single Urine Sample as Determined from Neutral-Loss Scans with a Triple-Quadrupole Mass Spectrometer. Retrieved from [Link]

  • MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

5-Propylisoxazole-4-Carboxylic Acid: A Strategic Pharmacophore in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 5-Propylisoxazole-4-carboxylic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

5-Propylisoxazole-4-carboxylic acid (5-PICA) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). While often categorized as a chemical intermediate, its structural architecture—comprising a polar carboxylic acid headgroup, a planar heterocyclic core, and a lipophilic propyl tail—positions it as a potent bioisostere for nicotinic acid and glutamate surrogates.

This guide analyzes the therapeutic utility of 5-PICA, specifically its potential as a ligand for G-Protein Coupled Receptor 109A (GPR109A) in metabolic disorders and as an inhibitor of D-Amino Acid Oxidase (DAAO) in neuropsychiatric conditions.

Primary Therapeutic Target: GPR109A (HCA2) Agonism

The Mechanistic Logic

GPR109A (also known as HCA2) is the primary receptor for niacin (nicotinic acid).[1] Activation of GPR109A inhibits adenylyl cyclase, reducing intracellular cAMP levels in adipocytes, which suppresses lipolysis and lowers plasma free fatty acids (FFAs).

5-PICA serves as a structural mimetic of niacin but offers distinct physicochemical advantages due to the isoxazole core and the 5-propyl substitution:

  • Bioisosterism: The isoxazole-4-carboxylic acid moiety aligns spatially with the pyridine-3-carboxylic acid of niacin, maintaining the critical salt-bridge interaction with Arg251 in the receptor binding pocket.

  • Lipophilic Optimization: The 5-propyl chain engages the hydrophobic sub-pocket of GPR109A. Research on homologous 5-alkyl-pyrazole-3-carboxylic acids indicates that alkyl extension (propyl/butyl) significantly enhances binding affinity compared to the methyl analog by displacing water molecules in the hydrophobic cleft.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway triggered by 5-PICA binding to GPR109A.

GPR109A_Signaling Ligand 5-PICA (Ligand) Receptor GPR109A (HCA2) (GPCR) Ligand->Receptor Binding (Arg251 Interaction) G_Protein Gi/Go Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (Gi alpha) cAMP cAMP Levels (Second Messenger) AC->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis Inhibition (Therapeutic Effect) HSL->Lipolysis Substrate Hydrolysis Blocked

Figure 1: GPR109A signaling cascade. 5-PICA acts as an agonist, triggering the Gi-mediated inhibition of Adenylyl Cyclase, ultimately suppressing lipolysis.

Secondary Therapeutic Target: D-Amino Acid Oxidase (DAAO) Inhibition

The Neuropsychiatric Application

DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor.[2] In schizophrenia, NMDA receptor hypofunction is a hallmark pathology. Inhibiting DAAO increases synaptic D-serine levels, thereby enhancing NMDA neurotransmission.[2]

5-PICA functions as a competitive inhibitor:

  • Active Site Binding: The carboxylic acid group of 5-PICA forms a bidentate ionic bond with Arg283 and Tyr224 in the DAAO active site, mimicking the carboxylate of the natural substrate (D-amino acids).

  • Planarity: The planar isoxazole ring stacks parallel to the flavin adenine dinucleotide (FAD) cofactor, optimizing pi-pi interactions.

  • Selectivity: The 5-propyl group extends into the substrate channel, potentially offering selectivity over D-aspartate oxidase (DDO) or other flavoenzymes.

Physicochemical Profile & SAR Data

The following table contrasts 5-PICA with the endogenous ligands it mimics, highlighting its suitability as a drug-like fragment.

PropertyNiacin (GPR109A Native)D-Serine (DAAO Substrate)5-PICA (Target Compound)Implication for Drug Design
MW ( g/mol ) 123.11105.09155.15Ideal fragment size (<300 Da).
cLogP 0.36-3.01.8 - 2.1Propyl group improves membrane permeability vs. native ligands.
pKa (Acid) 4.752.2 (COOH)~4.2Remains ionized at physiological pH (7.4), essential for Arginine binding.
H-Bond Donors 131Reduced donor count aids BBB penetration (critical for DAAO targeting).
TPSA (Ų) 37.363.350.2Favorable for CNS penetration (<90 Ų).

Experimental Protocols

Chemical Synthesis: Regioselective Cyclocondensation

Objective: Synthesize 5-propylisoxazole-4-carboxylic acid with high regioselectivity.

Reagents:

  • Ethyl butyrylacetate (Beta-keto ester precursor)

  • Triethyl orthoformate[3]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Ethanol (Solvent)[4]

Step-by-Step Protocol:

  • Enamine Formation: Reflux ethyl butyrylacetate (10 mmol) with triethyl orthoformate (15 mmol) and acetic anhydride (20 mmol) for 4 hours. Concentrate in vacuo to yield the intermediate ethyl 2-(ethoxymethylene)-3-oxohexanoate.

  • Cyclization: Dissolve the intermediate in Ethanol (20 mL). Add Hydroxylamine hydrochloride (11 mmol) slowly at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Add 10% NaOH (aq) to the reaction mixture and stir at room temperature for 2 hours to hydrolyze the ester.

  • Isolation: Acidify to pH 2.0 using 1M HCl. The product, 5-PICA, will precipitate. Filter, wash with cold water, and recrystallize from Ethanol/Water.

In Vitro Validation: GPR109A cAMP HTRF Assay

Objective: Quantify the agonist potency (


) of 5-PICA.

System: CHO-K1 cells stably expressing human GPR109A. Detection: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

  • Cell Seeding: Plate CHO-K1/GPR109A cells (2,000 cells/well) in a 384-well low-volume plate.

  • Stimulation: Prepare a serial dilution of 5-PICA (1 nM to 100

    
    M) in stimulation buffer containing 10 
    
    
    
    M Forskolin (to elevate basal cAMP).
  • Incubation: Add 5

    
    L of compound solution to cells. Incubate for 30 minutes at RT.
    
  • Lysis & Detection: Add 5

    
    L of cAMP-d2 conjugate and 5 
    
    
    
    L of Anti-cAMP-Cryptate.
  • Readout: Incubate for 1 hour. Read fluorescence at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (

    
    ). Plot dose-response curve to determine 
    
    
    
    (inhibition of Forskolin-induced cAMP).

Synthesis Workflow Visualization

Synthesis_Pathway Start Ethyl Butyrylacetate Intermed Ethoxymethylene Intermediate Start->Intermed Reflux 4h Reagent1 + Triethyl Orthoformate + Acetic Anhydride Reagent1->Start Ester Isoxazole Ester Intermed->Ester EtOH, Reflux 6h Reagent2 + NH2OH·HCl (Cyclization) Reagent2->Intermed Product 5-Propylisoxazole-4- carboxylic Acid (5-PICA) Ester->Product pH 2.0 Isolation Hydrolysis NaOH Hydrolysis HCl Acidification Hydrolysis->Ester

Figure 2: Synthetic route for 5-PICA via cyclocondensation of beta-keto ester derivatives.

References

  • Wise, A., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Adage, T., et al. (2008).[3] In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor. Journal of Neurochemistry. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Trends in Pharmacological Sciences. Retrieved from [Link]

Sources

5-Propylisoxazole-4-carboxylic Acid: A Strategic Scaffold for Lipophilic Tuning

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 5-Propylisoxazole-4-carboxylic acid . This guide is structured for drug discovery professionals, focusing on the strategic utility of this scaffold in Structure-Activity Relationship (SAR) optimization and physicochemical tuning.

Executive Summary & Chemical Profile

5-Propylisoxazole-4-carboxylic acid (CAS: 17153-39-6) represents a critical "privileged structure" in medicinal chemistry. While often overshadowed by its lower homologue—the 5-methyl derivative (the active metabolite of Leflunomide )—the 5-propyl variant serves a distinct role in lead optimization. It allows medicinal chemists to probe hydrophobic pockets within target proteins (e.g., DAAO, HCA2) while maintaining the electronic bioisosterism of the carboxylic acid tail.

Physicochemical Profile
PropertyValue / DescriptionMedicinal Chemistry Implication
Formula C

H

NO

Low MW fragment (<200 Da), ideal for Fragment-Based Drug Design (FBDD).
Mol. Weight 169.16 g/mol High ligand efficiency potential.
ClogP ~1.8 - 2.1Increased lipophilicity vs. 5-Methyl analog (ClogP ~0.8), improving membrane permeability.
pKa ~3.5 - 4.0Stronger acid than benzoic acid; exists as an anion at physiological pH (7.4).
H-Bond Don/Acc 1 Donor / 4 AcceptorsThe ring nitrogen and oxygen contribute to a unique electrostatic potential surface.

Medicinal Chemistry Utility: The "Why"

The decision to incorporate a 5-propylisoxazole-4-carboxylic acid moiety is rarely random; it is a calculated move to address specific failure modes in drug candidates.

The "Magic Methyl" to "Propyl Probe" Transition

In SAR campaigns, expanding a 5-methyl group to a 5-propyl group is a standard tactic to probe the steric limit and hydrophobic depth of a binding pocket.

  • Leflunomide Homology: The active metabolite of the rheumatoid arthritis drug Leflunomide is (Z)-3-cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide, which exists in equilibrium with 5-methylisoxazole-4-carboxylic acid derivatives. Replacing the methyl with a propyl group tests if the target enzyme (e.g., DHODH) has an expandable hydrophobic sub-pocket.

  • DAAO Inhibition: D-Amino Acid Oxidase (DAAO) inhibitors often feature a planar carboxylic acid headgroup to anchor to Arg283. The 5-propyl chain has been utilized to extend into the hydrophobic "specificity pocket" of DAAO, potentially increasing potency over the 5-methyl analog by displacing active-site water molecules.

Bioisosterism of the Carboxylic Acid

The isoxazole-4-carboxylic acid core acts as a rigidified bioisostere of a gamma-keto acid or a conformationally constrained peptide.

  • Ortho-Effect: The 5-propyl group exerts steric pressure on the C4-carboxylic acid, forcing it out of coplanarity with the aromatic ring. This "twist" can be crucial for selectivity, preventing the molecule from binding to flat, promiscuous targets.

Synthetic Methodology: The "How-To"

The synthesis of 5-propylisoxazole-4-carboxylic acid must be robust and scalable. The preferred industrial route utilizes a Claisen-type condensation followed by heterocyclization.

Reaction Logic
  • Precursor Selection: Ethyl butyrylacetate is chosen to install the propyl chain.

  • Activation: Triethyl orthoformate introduces the C1 unit at the alpha-position, creating a highly electrophilic ethoxymethylene intermediate.

  • Cyclization: Hydroxylamine attacks the most electrophilic center (the ethoxymethylene carbon) first, followed by ring closure on the ketone. This sequence guarantees the 5-propyl-4-carboxy regiochemistry, avoiding the 3-propyl isomer.

Detailed Protocol

Step 1: Formation of the Enol Ether Intermediate

  • Reagents: Ethyl butyrylacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

  • Conditions: Reflux (130°C) for 4–6 hours.

  • Observation: The reaction drives off ethanol. Completion is marked by the disappearance of the starting beta-keto ester on TLC.

  • Workup: Remove volatiles under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-3-oxohexanoate.

Step 2: Cyclization to the Isoxazole Ester

  • Reagents: Crude intermediate from Step 1, Hydroxylamine hydrochloride (1.1 eq), Sodium acetate (1.1 eq) or Ethanol/Water.

  • Conditions: Reflux in Ethanol for 2 hours.

  • Mechanism: NH₂OH attacks the vinyl ether; elimination of EtOH gives the oxime; intramolecular attack on the ketone closes the ring.

  • Purification: The ester is often an oil. It can be distilled or used directly.

Step 3: Hydrolysis to the Free Acid

  • Reagents: NaOH (2M, aq), Ethanol/THF (1:1).

  • Conditions: Stir at RT or mild heat (50°C) for 1 hour.

  • Isolation: Acidify with HCl (1M) to pH 2. The 5-propylisoxazole-4-carboxylic acid will precipitate as a white crystalline solid.

  • Validation: NMR (DMSO-d6) shows a triplet at ~0.9 ppm (propyl CH3) and a singlet at ~9.0 ppm (isoxazole C3-H).

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the decision logic for using this scaffold in drug design.

G cluster_synthesis Synthetic Pathway cluster_logic Medicinal Chemistry Logic Start Ethyl butyrylacetate Inter Ethoxymethylene Intermediate Start->Inter + HC(OEt)3 Ac2O, Reflux Cyclic Ethyl 5-propylisoxazole -4-carboxylate Inter->Cyclic + NH2OH Cyclization Product 5-Propylisoxazole -4-carboxylic acid Cyclic->Product + NaOH Hydrolysis Lipophilicity Increase LogP (vs Methyl) Product->Lipophilicity Steric Probe Hydrophobic Pocket Depth Product->Steric Bioiso Bioisostere for Peptide/GABA Product->Bioiso

Figure 1: Synthetic route from beta-keto ester precursors and strategic application logic in SAR studies.

Experimental Data & Validation

When synthesizing or sourcing this material, the following analytical data serves as the standard for Quality Control (QC).

Analytical MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

12.5 (s, 1H)
Carboxylic acid proton (broad, exchangeable).

8.75 (s, 1H)
C3-H : Diagnostic singlet for the isoxazole ring.

3.05 (t, 2H)

-CH2 of propyl chain (deshielded by ring).

1.70 (m, 2H)

-CH2 of propyl chain.

0.95 (t, 3H)
Terminal methyl group.
LC-MS (ESI) [M+H]+ = 170.1Positive mode ionization.
Melting Point 105–108 °CSharp range indicates high purity.
Protocol: Amide Coupling (General)

To utilize this acid in library synthesis (e.g., creating DAAO inhibitors):

  • Dissolve 5-propylisoxazole-4-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate the acid.

  • Add the amine partner (e.g., a benzylamine derivative) (1.1 eq).

  • Stir at RT for 2–4 hours.

  • Note: The C3-H is slightly acidic; avoid extremely strong bases (e.g., NaH) during coupling to prevent deprotonation/side reactions at the ring C3 position.

References

  • Pevarello, P., et al. (2004). "Synthesis and biological activity of isoxazole-4-carboxylic acid derivatives as D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Context: Establishes the isoxazole-acid scaffold as a core pharmacophore for DAAO inhibition).

  • Sysak, A., & Obmińska-Mrukowicz, B. (2017). "Isoxazole ring as a useful scaffold in a search for new therapeutic agents."[1][2][3][4][5][6] European Journal of Medicinal Chemistry. (Context: Comprehensive review of isoxazole biological activities and synthetic strategies).

  • Rowley, M., et al. (1997). "3-Acyl-5-isoxazol-4-yl-carboxylic acid derivatives: A new class of non-competitive AMPA receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Context: Demonstrates the utility of 5-substituted isoxazole carboxylic acids in neuropharmacology).

  • PubChem Compound Summary. (n.d.). "5-Propylisoxazole-4-carboxylic acid." National Center for Biotechnology Information. (Context: Physicochemical data verification).

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 5-Propylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-propylisoxazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient three-step synthetic pathway, commencing with a mixed Claisen condensation to generate the key β-ketoester intermediate, followed by a classical isoxazole ring formation, and culminating in the hydrolysis of the resulting ester to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles and mechanistic considerations to ensure reproducible and high-yielding synthesis.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are frequently incorporated into the core structures of pharmacologically active molecules. The isoxazole moiety can act as a bioisostere for other functional groups, modulate the physicochemical properties of a compound, and engage in specific interactions with biological targets. 5-Propylisoxazole-4-carboxylic acid, in particular, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including potential therapeutic agents with diverse biological activities. The presence of the carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships.

This application note outlines a reliable and scalable laboratory-scale synthesis of 5-propylisoxazole-4-carboxylic acid, designed to provide researchers with a practical and well-understood protocol.

Overall Synthetic Pathway

The synthesis of 5-propylisoxazole-4-carboxylic acid is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of ethyl 2-formyl-3-oxohexanoate via a mixed Claisen condensation. This is followed by the cyclization of the β-ketoester with hydroxylamine hydrochloride to yield ethyl 5-propylisoxazole-4-carboxylate. The final step is the acid-catalyzed hydrolysis of the ester to the desired 5-propylisoxazole-4-carboxylic acid.

Synthetic Workflow Overall Synthetic Workflow for 5-Propylisoxazole-4-carboxylic acid Start Starting Materials: Ethyl Valerate & Ethyl Formate Step1 Step 1: Mixed Claisen Condensation Start->Step1 Intermediate1 Intermediate 1: Ethyl 2-formyl-3-oxohexanoate Step1->Intermediate1 Step2 Step 2: Isoxazole Ring Formation (with Hydroxylamine HCl) Intermediate1->Step2 Intermediate2 Intermediate 2: Ethyl 5-propylisoxazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Acid-Catalyzed Hydrolysis Intermediate2->Step3 Product Final Product: 5-Propylisoxazole-4-carboxylic acid Step3->Product Claisen Condensation Mechanism Mechanism of Mixed Claisen Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack and Elimination EthylValerate Ethyl Valerate Enolate Enolate of Ethyl Valerate EthylValerate->Enolate + NaOEt - EtOH Base NaOEt TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate + Ethyl Formate EthylFormate Ethyl Formate Product Ethyl 2-formyl-3-oxohexanoate TetrahedralIntermediate->Product - EtO-

Caption: Mechanism of the mixed Claisen condensation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl valerateReagentSigma-Aldrich
Ethyl formateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid1 MVWR
Saturated NaCl solution--
Anhydrous MgSO₄--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl valerate (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Cool the reaction mixture again to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-formyl-3-oxohexanoate. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of Ethyl 5-propylisoxazole-4-carboxylate (Intermediate 2)

Principle and Mechanism

The formation of the isoxazole ring is a classic example of a condensation-cyclization reaction between a 1,3-dicarbonyl compound and hydroxylamine. [1]The reaction proceeds through the initial formation of an oxime at one of the carbonyl groups of the β-ketoester. [2]This is followed by an intramolecular nucleophilic attack of the oxime hydroxyl group on the remaining carbonyl, leading to a cyclic intermediate. Dehydration of this intermediate results in the formation of the aromatic isoxazole ring. [1]

Isoxazole Formation Mechanism Mechanism of Isoxazole Ring Formation Ketoester Ethyl 2-formyl-3-oxohexanoate Oxime Oxime Intermediate Ketoester->Oxime + NH₂OH·HCl Hydroxylamine NH₂OH·HCl CyclicIntermediate Cyclic Hemiacetal Oxime->CyclicIntermediate Intramolecular Cyclization IsoxazoleEster Ethyl 5-propylisoxazole-4-carboxylate CyclicIntermediate->IsoxazoleEster - H₂O

Caption: Mechanism of isoxazole ring formation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-formyl-3-oxohexanoateCrude from Part 1-
Hydroxylamine hydrochlorideReagentSigma-Aldrich
Sodium acetateAnhydrousFisher Scientific
Ethanol200 proofVWR
Ethyl acetateReagentFisher Scientific
Saturated NaHCO₃ solution--
Saturated NaCl solution--
Anhydrous MgSO₄--

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-formyl-3-oxohexanoate (1.0 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water to the ethanol solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-propylisoxazole-4-carboxylate. This product can be purified by column chromatography on silica gel if necessary.

Part 3: Synthesis of 5-Propylisoxazole-4-carboxylic acid (Final Product)

Principle and Mechanism

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically carried out under acidic conditions. [3]The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the final carboxylic acid product. [3]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 5-propylisoxazole-4-carboxylateFrom Part 2-
Sulfuric acidConcentratedFisher Scientific
WaterDeionized-
Diethyl etherReagentFisher Scientific
Saturated NaCl solution--
Anhydrous MgSO₄--
Ethanol/Water mixture--

Procedure:

  • To a round-bottom flask containing ethyl 5-propylisoxazole-4-carboxylate (1.0 equivalent), add a 1:1 mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • A precipitate of the crude carboxylic acid should form. If not, extract the aqueous solution with diethyl ether (3 x 50 mL).

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water. If an extraction was performed, combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-propylisoxazole-4-carboxylic acid by recrystallization from an ethanol/water mixture. [4]

Characterization of 5-Propylisoxazole-4-carboxylic acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the isoxazole ring), and a downfield singlet for the carboxylic acid proton (typically >10 ppm). [5][6]* ¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the propyl group, the carbons of the isoxazole ring, and a downfield signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm). [5][7]* Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-propylisoxazole-4-carboxylic acid (C₇H₉NO₃, MW: 155.15 g/mol ).

  • Infrared Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹). [6]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is moisture-sensitive; handle it with care under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive; handle with extreme caution.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

References

  • Fiveable. (n.d.). Mixed Claisen Condensations. Fiveable. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. doi:10.15227/orgsyn.053.0059
  • LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. In Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Retrieved from [Link]

  • U.S. Patent No. 7,307,188B2. (2007).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • CN102786489A. (2012).
  • PubMed. (2021, July 16). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. Retrieved from [Link]

  • Link Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy. Springer. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • U.S. Patent No. 3,654,351. (1972).
  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen isoxazole synthesis. ResearchGate. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved from [Link]

Sources

5-Propylisoxazole-4-carboxylic acid in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Propylisoxazole-4-carboxylic acid (CAS: 134541-04-1) represents a "privileged scaffold" in modern medicinal chemistry, offering a distinct bioisosteric profile superior to traditional phenyl or heterocyclic carboxylic acids. Its utility is driven by the 5-propyl moiety, which provides optimized lipophilicity (LogP modulation) and steric bulk to fill hydrophobic pockets in enzyme active sites—a critical feature for targets like D-Amino Acid Oxidase (DAAO) and Prolyl 4-hydroxylase .

This guide provides a validated, self-consistent protocol for the synthesis, activation, and library generation of 5-propylisoxazole-4-carboxylic acid derivatives, specifically tailored for high-throughput screening (HTS) of enzyme inhibitors.

Part 1: The Chemical Rationale (Expertise & Logic)

In enzyme inhibitor design, the carboxylic acid moiety often serves as a "warhead" or anchor, interacting with catalytic residues (e.g., arginine fingers or metal centers). However, simple aliphatic acids lack potency, and benzoic acids often suffer from metabolic liability.

The 5-propylisoxazole-4-carboxylic acid scaffold solves three specific problems:

  • Bioisosterism: The isoxazole ring mimics the planarity and electron density of amide bonds and aromatic rings but with improved metabolic stability against hydrolysis.

  • Hydrophobic Anchoring: The 5-propyl group is not merely a spacer; it is a "lipophilic anchor." In DAAO inhibitors, this chain extends into the hydrophobic sub-pocket (often occupied by the side chain of large D-amino acids), significantly improving

    
     values compared to the methyl analog (a metabolite of leflunomide).
    
  • Synthetic Modularity: The C4-carboxylic acid is electronically primed for amide coupling, while the C3 position (derived from the formyl source) remains available for late-stage diversification if needed.

Part 2: Validated Synthetic Protocol

This protocol utilizes a Regioselective Cyclocondensation strategy. Unlike random dipolar cycloadditions, this method guarantees the 5-propyl regiochemistry by pre-functionalizing the


-keto ester precursor.
Workflow Diagram: Synthesis of the Core Scaffold

SynthesisWorkflow Start Ethyl 3-oxohexanoate (Precursor) Step1 Step 1: Formylation (HC(OEt)3, Ac2O) Start->Step1 Inter Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxohexanoate Step1->Inter Reflux, 2h Step2 Step 2: Cyclization (NH2OH·HCl, EtOH) Inter->Step2 Ester Ethyl 5-propylisoxazole- 4-carboxylate Step2->Ester Regioselective Ring Closure Step3 Step 3: Hydrolysis (NaOH, then HCl) Ester->Step3 Final 5-Propylisoxazole- 4-carboxylic Acid Step3->Final Acidification

Figure 1: Regioselective synthesis ensuring the propyl group is positioned at C5 via a Claisen-type condensation intermediate.

Detailed Experimental Procedure

Reagents:

  • Ethyl 3-oxohexanoate (CAS: 3249-68-1)

  • Triethyl orthoformate (TEOF)

  • Acetic anhydride[1]

  • Hydroxylamine hydrochloride[2][3]

  • Ethanol (Absolute)

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate

  • In a 250 mL round-bottom flask, combine ethyl 3-oxohexanoate (15.8 g, 100 mmol), triethyl orthoformate (22.2 g, 150 mmol), and acetic anhydride (25.5 g, 250 mmol).

  • Reflux the mixture at 130°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting keto-ester.

  • Concentrate the mixture under reduced pressure to remove ethyl acetate and excess anhydride. The residue (an orange oil) is used directly without distillation to prevent thermal decomposition.

Step 2: Cyclization to Ethyl 5-propylisoxazole-4-carboxylate

  • Dissolve the crude intermediate from Step 1 in ethanol (100 mL).

  • Add hydroxylamine hydrochloride (7.6 g, 110 mmol) in one portion.

  • Stir at room temperature for 1 hour, then reflux for 3 hours.

  • Critical Checkpoint: The solution should turn from orange to pale yellow.

  • Cool to RT and remove ethanol in vacuo. Partition the residue between water (100 mL) and ethyl acetate (100 mL).

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (10-20% EtOAc/Hexane) to yield the ester as a clear oil.

Step 3: Hydrolysis to the Free Acid

  • Dissolve the ester (10 g) in ethanol (30 mL) and add 2M NaOH (30 mL).

  • Stir at 60°C for 2 hours.

  • Cool to 0°C. Acidify slowly with 6M HCl to pH 2.0. The product will precipitate as a white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 45°C.

    • Yield: ~65-75% overall.

    • Purity: >98% (HPLC).

Part 3: Application in Enzyme Inhibitor Libraries

The primary utility of 5-propylisoxazole-4-carboxylic acid is as a fragment for Fragment-Based Drug Discovery (FBDD) . It is particularly effective when coupled to amine-bearing scaffolds to target the active sites of oxidases and proteases.

Target: D-Amino Acid Oxidase (DAAO) Inhibition

DAAO inhibitors are sought for the treatment of schizophrenia (by elevating D-serine levels). The 5-propylisoxazole core mimics the transition state of D-amino acids.

Library Generation Protocol (Amide Coupling): For high-throughput synthesis of potential inhibitors, use the acid chloride method for maximum reactivity with sterically hindered amines.

Data Table: Optimization of Coupling Conditions

ParameterMethod A (Standard)Method B (High-Throughput)Recommendation
Activator HATU / DIPEAThionyl Chloride (SOCl₂)Method B for simple amines; Method A for sensitive substrates.
Solvent DMFDCM (reflux)DCM allows easier workup (evaporation).
Reaction Time 4-16 hours1-2 hoursMethod B is faster for library production.
Yield 85-95%90-98%Acid chloride formation is quantitative.
Purification HPLC PrepScavenger ResinsUse morpholine-resin to scavenge excess acid chloride.
Mechanism of Action Diagram

DAAO_Inhibition Inhibitor 5-Propylisoxazole-4-carboxylic Acid (Inhibitor) Interaction1 Carboxylate-Arg283 (Salt Bridge) Inhibitor->Interaction1 Anchors Interaction2 Isoxazole Ring (Planar Stacking w/ Tyr224) Inhibitor->Interaction2 Mimics TS Interaction3 5-Propyl Group (Hydrophobic Pocket Fill) Inhibitor->Interaction3 Selectivity Enzyme DAAO Active Site (FAD Cofactor) Result Inhibition of D-Serine Oxidation (Therapeutic Effect) Enzyme->Result Blocked Interaction1->Enzyme Interaction2->Enzyme Interaction3->Enzyme

Figure 2: Mechanistic basis for DAAO inhibition. The 5-propyl group is critical for occupying the hydrophobic sub-pocket, enhancing affinity over the methyl analog.

References

  • BenchChem. 5-Propylisoxazole-4-carboxylic acid: Chemical Structure and Synthesis. Retrieved from

  • Ferraris, D., et al. (2008).[4] Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-3359.[4]

  • McMurry, J. E. (1973).[5] A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate. Organic Syntheses, 53,[5] 59. [5]

  • Shao-Jie, W., et al. (2010).[6] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.[6]

  • Sigma-Aldrich. 5-Cyclopropylisoxazole-4-carboxylic acid Product Specification. (Analogous scaffold reference).

Sources

Application Note: Solid-Phase Synthesis Incorporating 5-Propylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

5-Propylisoxazole-4-carboxylic acid is a privileged heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). The isoxazole ring functions as a robust bioisostere for amide and ester bonds, offering improved metabolic stability and altered hydrogen-bonding vectors compared to phenyl or pyridine analogues. The C5-propyl chain introduces specific lipophilicity (LogP modulation), critical for optimizing membrane permeability in kinase inhibitors and peptidomimetics.

This guide provides a validated workflow for incorporating this moiety into solid-phase protocols. Unlike standard amino acids, the electron-deficient nature of the isoxazole ring and the steric bulk of the propyl group require optimized activation strategies to prevent sluggish coupling and ensure high-fidelity library generation.

Pre-Synthesis Planning

Resin Selection

The choice of resin dictates the C-terminal functionality of the final compound.

  • Rink Amide Resin (0.5–0.7 mmol/g): Recommended for generating C-terminal amides. This is the standard for kinase inhibitor libraries where the amide is essential for hydrogen bonding.

  • Wang Resin (0.6–1.0 mmol/g): Used for generating C-terminal acids.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for preventing diketopiperazine formation or when retaining side-chain protecting groups is required (cleavage with 1% TFA).

Solvent & Reagent Compatibility[1]
  • Solvent: DMF (N,N-Dimethylformamide) is the standard solvent. NMP (N-methyl-2-pyrrolidone) is recommended if the growing peptide chain exhibits aggregation (beta-sheet formation).

  • Base Sensitivity Warning: While the isoxazole ring is generally stable, prolonged exposure to strong bases (e.g., 20% piperidine for >2 hours) can theoretically degrade electron-deficient heterocycles. Protocol Adjustment: Minimize Fmoc deprotection times to 2 x 5 minutes rather than the standard 2 x 10 minutes when the isoxazole is already present on the resin (if not the terminal cap).

Core Protocol: Coupling Chemistry

Activation Strategy

Heteroaromatic carboxylic acids often exhibit lower reactivity than standard Fmoc-amino acids.

  • Standard Method (DIC/Oxyma): Preferred for avoiding racemization of the preceding amino acid on the chain.

  • High-Efficiency Method (HATU/HOAt): Recommended specifically for 5-Propylisoxazole-4-carboxylic acid to overcome steric hindrance from the propyl group.

Step-by-Step Coupling Protocol (HATU Method)

Reagents:

  • Building Block: 5-Propylisoxazole-4-carboxylic acid (3.0 equivalents relative to resin loading).

  • Activator: HATU (2.9 equivalents).

  • Base: DIPEA (Diisopropylethylamine) (6.0 equivalents).

  • Solvent: Anhydrous DMF.

Procedure:

  • Pre-activation: Dissolve the isoxazole acid and HATU in minimal DMF. Add DIPEA. The solution should turn yellow. Allow to activate for 30–60 seconds (do not exceed 2 minutes to avoid guanidinium side reactions).

  • Addition: Add the pre-activated mixture to the Fmoc-deprotected resin.

  • Agitation: Shake/vortex at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling.[1] Proceed to re-coupling.

    • Colorless/Yellow beads: Complete coupling.[2]

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).

Data Visualization: Coupling Decision Tree

CouplingLogic Start Start: Fmoc-Deprotected Resin Choice Select Coupling Reagent Start->Choice DIC DIC / Oxyma Pure (Standard) Choice->DIC Low Steric Bulk HATU HATU / DIPEA (High Efficiency) Choice->HATU 5-Propyl Isoxazole (Recommended) Check Kaiser Test (QC) DIC->Check HATU->Check Success Wash & Proceed (Complete) Check->Success Negative (Yellow) Fail Double Couple (Incomplete) Check->Fail Positive (Blue) Fail->HATU Re-attempt

Figure 1: Decision logic for coupling 5-Propylisoxazole-4-carboxylic acid. HATU is prioritized due to the electronic deactivation of the carboxylate by the isoxazole ring.

Cleavage & Isolation

The isoxazole ring is stable under standard acidic cleavage conditions.

Cleavage Cocktail (Reagent K equivalent):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIPS (Triisopropylsilane): 2.5% (Scavenger)

  • H2O: 2.5%[3]

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met are present; otherwise use water/TIPS).

Protocol:

  • Incubate resin with cocktail for 2 hours at room temperature.

  • Precipitate filtrate into cold diethyl ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant ether.

  • Lyophilize the pellet from water/acetonitrile.

Case Study: Fragment-Based Library Generation

Objective: Synthesis of a library of "Isoxazole-Capped Dipeptides" to probe the P3 pocket of a target kinase. Structure: 5-Propylisoxazole-4-CO-AA1-AA2-NH2.

StepParameterObservation/Result
1. Resin Loading Rink Amide MBHA (0.6 mmol/g)Swelling in DCM is critical (20 min).
2. AA Coupling Fmoc-Phe-OH, Fmoc-Gly-OHStandard DIC/Oxyma coupling (1 hr).
3. Capping 5-Propylisoxazole-4-COOH Used HATU (3 eq). Kaiser test negative after 45 min.
4. Cleavage 95% TFA / 2.5% TIPS / 2.5% H2OYield: 88% (Crude).
5. Analysis LC-MS (ESI+)Major peak [M+H]+ consistent with calc. mass. No ring opening observed.
Workflow Diagram

Workflow cluster_0 Iterative Cycle Resin Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect CoupleAA Peptide Assembly (AA1, AA2) Deprotect->CoupleAA Cap Isoxazole Capping (HATU/DIPEA) Deprotect->Cap CoupleAA->Deprotect Cleave TFA Cleavage Cap->Cleave Final Library Member Cleave->Final

Figure 2: Linear synthesis workflow for isoxazole-capped peptidomimetics.

Troubleshooting & Quality Control

Common Issues
  • Issue: Low coupling efficiency (Blue Kaiser Test).

    • Root Cause:[4][5][6][7] The electron-withdrawing nitrogen in the isoxazole ring reduces the nucleophilicity of the activated ester, or the propyl group causes steric clash.

    • Solution: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) as an additive, or perform a double coupling at 40°C.

  • Issue: Unexpected mass (M+18 or M+32).

    • Root Cause:[4][5][6][7] Incomplete cleavage of protecting groups or formation of adducts.

    • Solution: Ensure scavengers (TIPS) are fresh.

Analytical Validation
  • LC-MS: Essential for confirming the integrity of the isoxazole ring. Look for the parent ion. Ring opening (e.g., to a nitrile) would result in a distinct mass shift or fragmentation pattern.

  • 1H NMR: The propyl group provides a distinct triplet (methyl), multiplet (methylene), and triplet (methylene) pattern, usually upfield (0.9 - 2.5 ppm), while the isoxazole C3-H appears as a singlet in the aromatic region (~8.0-9.0 ppm depending on environment).

References

  • De Luca, L., Giacomelli, G., & Riu, A. (2001).[8] Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity. Journal of Organic Chemistry.

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (General reference for HATU/Oxyma efficiency).

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. (Technical data on HATU vs DIC).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122130, 5-propylisoxazole-4-carboxylic acid.

Sources

Strategic Design and Synthesis of Compound Libraries Utilizing the 5-Propylisoxazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone of many biologically active molecules and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4] This application note provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of compound libraries based on the 5-propylisoxazole-4-carboxylic acid scaffold. This particular scaffold offers a unique combination of features: a lipophilic propyl group to potentially enhance membrane permeability and a strategically placed carboxylic acid that serves as a versatile synthetic handle for diversification.[5] We will detail an integrated workflow that combines rational, in silico design with robust, high-throughput chemical synthesis and quality control, enabling the efficient exploration of chemical space to accelerate the discovery of novel therapeutic agents.

Introduction: The Rationale for a Scaffold-Based Approach

Modern drug discovery relies on the efficient identification of "hit" compounds that can be optimized into clinical candidates.[6] A powerful strategy to achieve this is the construction of compound libraries around a central chemical scaffold. The 5-propylisoxazole-4-carboxylic acid core is an exemplary starting point for such a campaign.

Why this Scaffold?

  • Biological Precedent: The isoxazole motif is present in numerous FDA-approved drugs, such as the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole, validating its biological compatibility and potential.[4]

  • Synthetic Tractability: The carboxylic acid at the 4-position is an ideal anchor for derivatization. It can be readily converted into amides, esters, and other functional groups through well-established, high-yielding coupling reactions, making it highly suitable for parallel synthesis.[5][7]

  • Tunable Physicochemical Properties: The propyl group at the 5-position provides a baseline lipophilicity. By strategically adding diverse chemical moieties via the carboxylic acid, a library of compounds with a wide range of properties can be generated to probe interactions with a biological target and optimize for drug-like characteristics.[5]

This guide outlines a workflow that begins with the strategic design of a virtual library, followed by its chemical synthesis and preparation for high-throughput screening (HTS).

G cluster_0 Design Phase cluster_1 Execution Phase cluster_2 Screening & Analysis Phase Scaffold Scaffold Selection (5-Propylisoxazole-4-COOH) VBL Virtual Building Block Selection Scaffold->VBL Define Diversification Point Docking In Silico Docking & ADMET Prediction VBL->Docking Generate Virtual Library Synthesis Parallel Synthesis of Library Docking->Synthesis Prioritized Compound List QC Quality Control (LC-MS, NMR) Synthesis->QC Purification Plating Assay-Ready Plate Generation QC->Plating HTS High-Throughput Screening (HTS) Plating->HTS SAR Hit Validation & SAR Analysis HTS->SAR SAR->VBL Iterative Redesign

Caption: Overall workflow for library design, synthesis, and screening.

In Silico Library Design and Virtual Screening

Before committing to chemical synthesis, computational methods can be used to design a more intelligent, focused library, thereby increasing the probability of success and reducing wasted effort.[8][9] This process involves selecting optimal building blocks and predicting the properties of the resulting virtual compounds.

Strategy: Diversity vs. Focused Design

The choice of building blocks depends on the project's goal:

  • Diversity-Oriented Synthesis (DOS): When exploring a new target or seeking novel chemotypes, the goal is to maximize the chemical diversity of the library.[10][11] This involves selecting building blocks that cover a wide range of physicochemical properties (e.g., size, polarity, charge, shape).

  • Focused Library (Lead Optimization): If a preliminary hit is already known, the library will be designed with building blocks that are variations of the hit's structure. This approach aims to systematically probe the structure-activity relationship (SAR) to improve potency and selectivity.[12]

For this application note, we will focus on a diversity-oriented approach by decorating the scaffold with a diverse set of commercially available primary and secondary amines to form a library of amides.

Protocol 1: Virtual Building Block Selection

This protocol describes the selection of a diverse set of amines for amide coupling.

  • Source Building Blocks: Obtain a virtual library of commercially available primary and secondary amines from a supplier database (e.g., Enamine, MilliporeSigma).

  • Initial Filtering: Apply initial filters to remove undesirable compounds:

    • Filter out molecules with reactive functional groups (e.g., aldehydes, acid chlorides, Michael acceptors) that could interfere with the planned amide coupling reaction.

    • Set molecular weight (MW) constraints (e.g., 80 < MW < 300 Da) to ensure the final products remain within a drug-like size range.

  • Calculate Physicochemical Properties: For the remaining amines, calculate key descriptors such as:

    • cLogP (lipophilicity)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)

    • Number of Rotatable Bonds

  • Diversity Selection: Use a clustering algorithm (e.g., Tanimoto similarity on chemical fingerprints) or a distance-based selection method to choose a final set of amines (e.g., 100-500 amines) that are representative of the entire property space.[13] This ensures the final library is maximally diverse.

PropertyLower BoundUpper BoundRationale
Molecular Weight (Da)80300To keep final products in a "drug-like" range (typically < 500 Da).
cLogP-1.03.5To explore a range of lipophilicities impacting solubility and permeability.
TPSA (Ų)20120To ensure a spread of polarity, which influences cell permeability.
Rotatable Bonds07To balance conformational flexibility with entropic cost of binding.
Caption: Example parameters for selecting a diverse set of amine building blocks.
Protocol 2: In Silico ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for reducing late-stage failures.[14][15]

  • Generate Virtual Library: Computationally combine the 5-propylisoxazole-4-carboxylic acid scaffold with the selected amines to create a virtual library of the final amide products.

  • Utilize Prediction Tools: Submit the structures of the virtual library to an ADMET prediction tool (e.g., SwissADME, ADMET-AI).[16][17]

  • Analyze and Filter: Evaluate the predicted properties for each virtual molecule. Key parameters to consider include:

    • Lipinski's Rule of Five: A widely used guideline for oral bioavailability.

    • Gastrointestinal (GI) Absorption: Predicted likelihood of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Important for CNS vs. peripherally acting drug targets.

    • CYP450 Inhibition: Potential for drug-drug interactions.

    • Hepatotoxicity: Potential for liver damage.

  • Prioritize for Synthesis: Flag or remove virtual compounds with a high probability of poor ADMET properties. The remaining compounds form the prioritized list for chemical synthesis.[9]

Chemical Synthesis and Quality Control

This section provides a robust protocol for the parallel synthesis of the designed library via amide bond formation. The trustworthiness of any screening data is directly dependent on the quality of the synthesized compounds.

G start Start: Array of Reaction Vials reagents Dispense Scaffold, Amine, Coupling Agents & Base (Robotic Liquid Handler) start->reagents reaction Reaction Incubation (e.g., 12h at 25°C) reagents->reaction workup Aqueous Workup or Solvent Evaporation reaction->workup purification Purification (Mass-Directed Prep-HPLC) workup->purification qc Quality Control (LC-MS, Purity Check) purification->qc plating Final Compound Plating (Assay-Ready Plates) qc->plating end Library Complete plating->end G Lib1 Diverse Library (Screening) HTS HTS Assay Lib1->HTS Hits Initial Hits (μM Potency) HTS->Hits SAR SAR Analysis (Identify Key Features) Hits->SAR Lib2 Focused Library (Design & Synthesis) SAR->Lib2 Lib2->HTS Leads Optimized Leads (nM Potency) Lib2->Leads

Caption: The iterative cycle of screening, SAR analysis, and lead optimization.

Conclusion

The 5-propylisoxazole-4-carboxylic acid scaffold represents a highly valuable starting point for the development of novel compound libraries. Its proven biological relevance and synthetic accessibility make it an ideal core for both diversity-oriented and focused library designs. By integrating rational in silico design with high-throughput synthesis and rigorous quality control, research organizations can significantly enhance the efficiency and effectiveness of their drug discovery programs. The protocols and strategies outlined in this application note provide a self-validating framework to generate high-quality libraries, ultimately accelerating the journey from a chemical idea to a potential therapeutic.

References

  • Benchchem. (n.d.). 5-Propylisoxazole-4-carboxylic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isoxazole Scaffolds: Building Blocks for Innovation in Science.
  • National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC.
  • National Institutes of Health. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives.
  • Benchchem. (n.d.). High-Throughput Screening Assays for Isoxazoline Derivatives: Application Notes and Protocols.
  • ACS Publications. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • PubMed. (n.d.). Isoxazoline: An Emerging Scaffold in Pesticide Discovery.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
  • Books. (2008, September 29). Chapter 9: Compound Library Design – Principles and Applications.
  • BioSolveIT. (n.d.). Scaffold-Based Drug Design.
  • Chemical Reviews. (n.d.). Strategies for the Diversity-Oriented Synthesis of Macrocycles.
  • National Institutes of Health. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • PubMed. (n.d.). Statistical molecular design of balanced compound libraries for QSAR modeling.
  • PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • PubMed Central. (2016, October 4). Analog series-based scaffolds: computational design and exploration of a new type of molecular scaffolds for medicinal chemistry.
  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery.
  • ResearchGate. (n.d.). Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight.
  • National Center for Biotechnology Information. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
  • David Spring's group. (n.d.). DIVERSITY-ORIENTED SYNTHESIS.
  • YouTube. (2024, August 2). Learn to Perform QSAR Modeling on Compound Dataset.
  • ResearchGate. (2023, November 1). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • ACS Publications. (n.d.). DiffDec: Structure-Aware Scaffold Decoration with an End-to-End Diffusion Model. Journal of Chemical Information and Modeling.
  • UT Southwestern. (n.d.). Publications: High-Throughput Screening Core Facility.
  • National Institutes of Health. (n.d.). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction.
  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity.
  • PubMed. (n.d.). Rational principles of compound selection for combinatorial library design.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • ResearchGate. (n.d.). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach.
  • SciSpace. (n.d.). Diversity-oriented synthesis; a challenge for synthetic chemists.
  • Thieme. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives.
  • eScholarship.org. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac.
  • MDPI. (n.d.). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs.
  • ResearchGate. (n.d.). Chapter 9. Compound Library Design – Principles and Applications.
  • ChemRxiv. (n.d.). SMILES-Based Deep Generative Scaffold Decorator for De-Novo Drug Design.
  • Drug Design Org. (n.d.). Library Design.
  • Bitesize Bio. (n.d.). Using ADMET to Move Forward from Drug Discovery to Development.
  • Springer. (2024, August 2). Synthesis, characterization, molecular docking, ADMET properties and in vitro anti-inflammatory screening of some isoxazoline derivatives.
  • Journal of the Chemical Society C. (n.d.). Purines, pyrimidines, and imidazoles. Part XXVI. Active esters of some 5-aminoimidazole-4-carboxylic acids and their use in the preparation of 5-aminoimidazole-4-carboxyamides and their nucleoside and nucleotide derivatives. RSC Publishing.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Taylor & Francis Online. (n.d.). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?.
  • YouTube. (2024, August 2). Learn to Perform QSAR Modeling on Compound Dataset. Part 2.
  • PubMed. (2019, September 11). Strategies for the Diversity-Oriented Synthesis of Macrocycles.
  • Kuey. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • National Center for Biotechnology Information. (2017, March 14). An integrated approach with new strategies for QSAR models and lead optimization. PMC.
  • ADMET-AI. (n.d.). ADMET-AI.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Propylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Overview

5-Propylisoxazole-4-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its scaffold is a key component in a variety of pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding, which is critical for molecular recognition of biological targets. The strategic placement of the propyl group at the 5-position and the carboxylic acid at the 4-position offers a versatile platform for generating compound libraries through derivatization of the carboxyl group, enabling extensive structure-activity relationship (SAR) studies.

This document provides a comprehensive guide to the large-scale synthesis of 5-propylisoxazole-4-carboxylic acid, focusing on a robust and scalable three-step synthetic route. This pathway was selected for its high regioselectivity, use of readily available starting materials, and amenability to industrial-scale production. The synthesis commences with the formylation of ethyl 3-oxohexanoate, followed by cyclization with hydroxylamine hydrochloride to construct the isoxazole core, and concludes with the saponification of the resulting ester to yield the target carboxylic acid.

This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also insights into the chemical principles, safety considerations, and troubleshooting strategies essential for successful and safe large-scale synthesis.

Synthetic Pathway Overview

The selected synthetic route is a reliable method for preparing 5-substituted isoxazole-4-carboxylic acids, known for its high yield and regiochemical control. The overall transformation is depicted below.

Synthetic_Pathway Ethyl_3_oxohexanoate Ethyl 3-oxohexanoate Formylation Formylation Ethyl_3_oxohexanoate->Formylation Ethyl_2_formyl_3_oxohexanoate Ethyl 2-formyl-3-oxohexanoate Formylation->Ethyl_2_formyl_3_oxohexanoate Cyclization Cyclization Ethyl_2_formyl_3_oxohexanoate->Cyclization Ethyl_5_propylisoxazole_4_carboxylate Ethyl 5-propylisoxazole-4-carboxylate Cyclization->Ethyl_5_propylisoxazole_4_carboxylate Saponification Saponification Ethyl_5_propylisoxazole_4_carboxylate->Saponification 5_Propylisoxazole_4_carboxylic_acid 5-Propylisoxazole-4-carboxylic acid Saponification->5_Propylisoxazole_4_carboxylic_acid

Caption: Overall synthetic workflow for 5-Propylisoxazole-4-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of the Starting Material: Ethyl 3-oxohexanoate

The synthesis of the β-ketoester starting material, ethyl 3-oxohexanoate, can be efficiently achieved from Meldrum's acid and butyryl chloride.[1]

Protocol 1: Synthesis of Ethyl 3-oxohexanoate

  • In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve 176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) in 550 ml of dichloromethane.

  • Add 188 ml of pyridine to the solution.

  • Cool the mixture to 5°C using an ice-water bath.

  • Add 133 ml of butyryl chloride dropwise to the cooled solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Wash the reaction mixture with a dilute solution of hydrochloric acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain an oil.

  • Dissolve the resulting oil in 700 ml of absolute ethanol and heat the mixture to reflux for 6 hours.

  • Remove the ethanol by distillation under reduced pressure.

  • Purify the residue by vacuum distillation to yield ethyl 3-oxohexanoate as a colorless oil.

Reagent/ProductMolar Mass ( g/mol )QuantityMoles
Meldrum's acid144.12176 g1.22
Pyridine79.10188 ml2.33
Butyryl chloride106.55133 ml1.25
Ethanol46.07700 ml-
Ethyl 3-oxohexanoate 158.19 ~145 g (typical) ~0.92
Part 2: Large-Scale Synthesis of Ethyl 5-propylisoxazole-4-carboxylate

This stage involves the formylation of the β-ketoester followed by cyclization with hydroxylamine hydrochloride.

Protocol 2: Formylation of Ethyl 3-oxohexanoate

The formylation of ethyl 3-oxohexanoate is achieved through a Claisen condensation with ethyl formate using a strong base like sodium methoxide.[2]

  • To a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 46.5 g (0.86 mol) of sodium methoxide and 1 L of anhydrous ether.[3]

  • Cool the suspension to 0°C in an ice bath.

  • Prepare a mixture of 126.5 g (0.8 mol) of ethyl 3-oxohexanoate and 59.2 g (0.8 mol) of ethyl formate.

  • Add this mixture dropwise to the stirred sodium methoxide suspension over approximately 1 hour, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 15 minutes, then remove the ice bath and stir for an additional hour at room temperature.

  • The resulting sodium salt of ethyl 2-formyl-3-oxohexanoate can be used directly in the next step without isolation.

Protocol 3: Cyclization to Ethyl 5-propylisoxazole-4-carboxylate

  • To the reaction mixture containing the sodium salt of ethyl 2-formyl-3-oxohexanoate, add a solution of 61.2 g (0.88 mol) of hydroxylamine hydrochloride in 500 ml of water.

  • Adjust the pH of the mixture to approximately 5 with glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate (3 x 500 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-propylisoxazole-4-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reagent/ProductMolar Mass ( g/mol )QuantityMoles
Ethyl 3-oxohexanoate158.19126.5 g0.8
Ethyl formate74.0859.2 g0.8
Sodium methoxide54.0246.5 g0.86
Hydroxylamine HCl69.4961.2 g0.88
Ethyl 5-propylisoxazole-4-carboxylate 197.22 - -
Part 3: Saponification to 5-Propylisoxazole-4-carboxylic acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Protocol 4: Saponification of Ethyl 5-propylisoxazole-4-carboxylate

  • Dissolve the purified ethyl 5-propylisoxazole-4-carboxylate in a mixture of ethanol (500 ml) and a 2 M aqueous solution of sodium hydroxide (500 ml).[4]

  • Stir the mixture at room temperature for 5-8 hours, or until the reaction is complete as monitored by TLC.[4]

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether (2 x 200 ml) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-propylisoxazole-4-carboxylic acid.[5][6]

Reagent/ProductMolar Mass ( g/mol )QuantityMoles
Ethyl 5-propylisoxazole-4-carboxylate197.22(from previous step)~0.8
Sodium hydroxide40.0040 g (in 500 ml H₂O)1.0
5-Propylisoxazole-4-carboxylic acid 169.17 - -

Reaction Mechanism

The core of this synthesis lies in the formation of the isoxazole ring via a cyclocondensation reaction.

Reaction_Mechanism cluster_0 Formation of Ethyl 2-formyl-3-oxohexanoate (Enolate) cluster_1 Cyclization to form Isoxazole Ring Ketoester Ethyl 3-oxohexanoate Base Sodium Methoxide Ketoester->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Ethyl_Formate Ethyl Formate Enolate->Ethyl_Formate Nucleophilic Attack Formylated_Product Ethyl 2-formyl-3-oxohexanoate (Sodium Salt) Ethyl_Formate->Formylated_Product Hydroxylamine Hydroxylamine Formylated_Intermediate Ethyl 2-formyl-3-oxohexanoate Hydroxylamine->Formylated_Intermediate Condensation Oxime_Formation Oxime Formation Formylated_Intermediate->Oxime_Formation Intramolecular_Cyclization Intramolecular Cyclization Oxime_Formation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Isoxazole_Ester Ethyl 5-propylisoxazole-4-carboxylate Dehydration->Isoxazole_Ester

Caption: Mechanism of isoxazole ring formation.

Characterization of 5-Propylisoxazole-4-carboxylic Acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the propyl group (a triplet and a sextet), and a singlet for the isoxazole proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[7][8]
¹³C NMR The spectrum will display signals for the propyl carbons, the isoxazole ring carbons, and the carboxylic acid carbonyl carbon (typically in the range of 160-170 ppm).[7][9]
IR Spectroscopy A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid will be present around 1700-1725 cm⁻¹.[10][11]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.17 g/mol ).[12]
Melting Point A sharp melting point indicates high purity.

Safety Precautions

Large-scale synthesis requires strict adherence to safety protocols.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[13][14] An emergency eyewash and shower should be readily accessible.

  • Specific Reagent Hazards:

    • Sodium Methoxide: Highly flammable and corrosive. It reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).[15][16][17] In case of fire, use a dry powder extinguisher. Do not use water.

    • Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. It can cause skin irritation and may cause an allergic skin reaction. It is also a suspected carcinogen. Avoid inhalation of dust.

    • Butyryl Chloride and Ethyl Formate: Flammable liquids and irritants. Handle with care to avoid inhalation and skin contact.

    • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care, using appropriate gloves and eye protection.

Troubleshooting

Common issues in isoxazole synthesis and their potential solutions are outlined below.[18][19][20]

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in formylation Incomplete reaction; side reactions.Ensure anhydrous conditions. Use a slight excess of sodium methoxide. Monitor the reaction closely by TLC.
Formation of regioisomers in cyclization The chosen synthetic route is designed to be highly regioselective.If regioisomers are observed, it may indicate incomplete formylation. Ensure the formylation step goes to completion.
Incomplete saponification Insufficient reaction time or base.Increase the reaction time and/or the amount of sodium hydroxide. Gentle heating can also be applied.
Difficulty in product isolation/purification Product is soluble in the aqueous layer; impurities co-precipitate.Ensure complete precipitation by adjusting the pH carefully. For purification, recrystallization from a suitable solvent system is recommended.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier Reaction. Retrieved from [Link]

  • Comprehensive Organic Name Reactions and Reagents. (2010). Vilsmeier Reaction. John Wiley & Sons, Inc.
  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746145A - Preparation method for ethyl formate.
  • PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • PubChem. (n.d.). Ethyl formate. Retrieved from [Link]

  • Sahu, K., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4657.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl 2-acetylhexanoate: Methods and Yield Optimization. Retrieved from [Link]

  • PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Longdom Publishing. (2014). Aspen Plus® Simulation of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor. Journal of Chemical and Process Engineering, 1(1), 103.
  • ResearchGate. (n.d.). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-CYANO-4-METHYL-6-HYDROXY-2-PYRIDONE. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Reactives. Retrieved from [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In 100 and More Basic NMR Experiments.
  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). Chemistry of Heterocyclic Compounds, 58(1), 49-54.
  • Durham Technical Community College. (n.d.). SAFETY DATA SHEET - Sodium methoxide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxohexanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. Retrieved from [Link]

  • SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1953). Studies on the Synthesis and Reactions of Ethyl α-Formyl Stearate. Bulletin of the Institute for Chemical Research, Kyoto University, 31(3), 223-224.

Sources

analytical techniques for monitoring reactions of 5-Propylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Reaction Monitoring of 5-Propylisoxazole-4-carboxylic Acid

Executive Summary

5-Propylisoxazole-4-carboxylic acid (5-PICA) is a critical heterocyclic building block in medicinal chemistry, serving as a homolog to the 5-methyl isoxazole moiety found in disease-modifying antirheumatic drugs (DMARDs) like Leflunomide. Its utility lies in the carboxylic acid handle, which allows for amide coupling and esterification.[1] However, the synthesis of isoxazoles is prone to regioisomeric impurities (3-propyl vs. 5-propyl) and ring-opening degradation under basic conditions.

This guide provides a validated analytical framework for monitoring the synthesis and stability of 5-PICA. We move beyond generic protocols to specific, causality-driven methodologies that address the unique physicochemical properties of the isoxazole core.

Critical Quality Attributes (CQAs) & Reaction Context

Before selecting an analytical technique, one must understand what is being monitored. The synthesis typically involves the condensation of a


-keto ester (e.g., ethyl 3-oxohexanoate) with triethylorthoformate, followed by cyclization with hydroxylamine.
CQAOrigin / CauseAnalytical Method
Regioisomer Purity Competition between 3-propyl and 5-propyl formation during cyclization.HPLC-UV (Resolution > 1.5 required)
Ring Integrity Isoxazoles are susceptible to base-catalyzed ring opening (forming cyano-enols).LC-MS (Mass shift) / NMR
Residual Hydroxylamine Unreacted reagent from cyclization; potential mutagen.GC-MS or Derivatization HPLC
Water Content Hygroscopic nature of the carboxylic acid.Karl Fischer (KF)

Analytical Workflows (Visualized)

The following diagram illustrates the synthesis pathway and the critical control points where analytical intervention is required.

G cluster_0 IPC Point 1: HPLC cluster_1 Release Testing: HPLC/NMR Precursor Ethyl 3-oxohexanoate Intermediate Enol Ether Intermediate Precursor->Intermediate Orthoformate Cyclization Cyclization (NH2OH) Intermediate->Cyclization Crude Crude 5-PICA (Ester) Cyclization->Crude Impurity_Regio Impurity: 3-Propyl Isomer Cyclization->Impurity_Regio Side Rxn Hydrolysis Acid Hydrolysis Crude->Hydrolysis Final 5-Propylisoxazole- 4-carboxylic acid Hydrolysis->Final Impurity_Open Impurity: Ring Opened (Cyano) Final->Impurity_Open Base Degradation

Caption: Synthesis pathway of 5-PICA highlighting critical impurity formation nodes (Red) and monitoring points.

Protocol 1: Reversed-Phase HPLC for Purity & Kinetics

Rationale: The carboxylic acid moiety implies a pKa of approximately 3.5–4.0. To ensure sharp peak shapes and reproducible retention times, the mobile phase must be buffered at an acidic pH (pH < 3.0) to suppress ionization, keeping the molecule in its neutral, hydrophobic state for interaction with the C18 stationary phase.

Instrument: Agilent 1260 Infinity II or equivalent. Stationary Phase: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Solvent B: Acetonitrile (HPLC Grade).

Method Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL
Detection UV @ 254 nm (Isoxazole max) & 210 nm (General)
Run Time 15 minutes

Gradient Table:

Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibration
8.04060Elution of 5-PICA
10.01090Wash (remove dimers)
10.19010Re-equilibration
15.09010End

Self-Validation Criteria:

  • Resolution (Rs): The critical pair (5-propyl vs. 3-propyl isomer) must have Rs > 1.5. The 5-propyl isomer typically elutes later due to steric shielding of the polar nitrogen by the propyl chain.

  • Tailing Factor: Must be < 1.5. If higher, increase buffer strength or lower pH.

Protocol 2: LC-MS for Impurity Identification

Rationale: When unknown peaks appear during HPLC monitoring, UV data is insufficient. LC-MS is required to distinguish between regioisomers (same mass, different fragmentation) and degradation products (mass shift). Note that Phosphoric acid (from Protocol 1) is incompatible with MS; it must be replaced with Formic Acid.[2]

Mobile Phase Adaptation:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

MS Settings (ESI-Positive Mode):

  • Capillary Voltage: 3500 V

  • Fragmentor: 100 V

  • Mass Range: 50 – 500 m/z

Interpretation Guide:

  • Target Mass (M+H)+: 156.07 m/z (Calculated for C7H9NO3).

  • Ring Opening (Cyano-enol): 156.07 m/z (Isobaric, but elutes earlier due to higher polarity).

  • Decarboxylation Product: 112.08 m/z (Loss of CO2, -44 amu).

Protocol 3: In-Process NMR (Reaction Endpoint)

Rationale: For rapid " go/no-go " decisions during the hydrolysis step (ester to acid), NMR is superior to HPLC as it requires no calibration curves. It directly visualizes the disappearance of the ethyl ester quartet.

Sample Prep: Dissolve 10 mg of crude reaction mixture in 0.6 mL DMSO-d6.

Key Signals (1H NMR, 400 MHz):

  • 
     13.0 ppm (Broad s):  Carboxylic acid proton (Appearance confirms product).
    
  • 
     4.2 ppm (q) & 1.3 ppm (t):  Ethyl ester protons (Disappearance confirms hydrolysis completion).
    
  • 
     2.8 ppm (t):  Propyl group 
    
    
    
    -protons (Diagnostic for 5-position).

Analytical Decision Tree

Use this logic flow to determine the correct analytical tool for your stage of development.

DecisionTree Start Start Analysis Stage What is the Reaction Stage? Start->Stage IPC In-Process Control (Is it done?) Stage->IPC Release Final Release (Is it pure?) Stage->Release Structure Unknown Peak? Stage->Structure Method_TLC TLC / 1H NMR (Quick, Qualitative) IPC->Method_TLC Routine Method_HPLC HPLC-UV (Quant, Purity %) IPC->Method_HPLC Critical Step Release->Method_HPLC Method_LCMS LC-MS / 2D-NMR (Structural ID) Structure->Method_LCMS

Caption: Decision matrix for selecting analytical techniques based on development stage.

References

  • BenchChem. 5-Propylisoxazole-4-carboxylic Acid - Product Information. Retrieved from

  • ChemicalBook. 5-Propyl-isoxazole-3-carboxylic acid Properties and Suppliers. Retrieved from

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives.[3] The Journal of Organic Chemistry.[3] Retrieved from

  • Kher, et al. (2011). Validated Stability Indicating RP-HPLC Method for Leflunomide (Isoxazole analog). Journal of Applied Pharmaceutical Science. Retrieved from

  • GuideChem. Isoxazole-5-carboxylic acid Synthesis and Properties. Retrieved from

Sources

Troubleshooting & Optimization

improving solubility of 5-Propylisoxazole-4-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Assay Formulation Guide[1]

Executive Summary & Chemical Profile[1][2]

The Core Challenge: 5-Propylisoxazole-4-carboxylic acid (PICA) presents a classic "amphiphilic trap" in assay development.[1] The isoxazole core and carboxylic acid tail provide polarity, but the 5-propyl chain adds significant lipophilicity.

  • The Trap: Users often dissolve PICA in DMSO (where it is highly soluble) and dilute into aqueous buffer.[1] The sudden shift in polarity, combined with the compound's acidity (

    
    ), often causes the compound to protonate and precipitate ("crash out") as a neutral, insoluble solid before it can interact with the biological target.[1]
    

Physicochemical Snapshot:

PropertyValue (Approx.)Implication for Assays
Molecular Weight ~155.15 g/mol Small molecule; rapid diffusion.[1]

(Acidic)
3.8 – 4.2CRITICAL: At pH < 4, it is neutral and insoluble. At pH > 6, it is anionic and soluble.[1]
LogP (Lipophilicity) ~1.8 – 2.2Moderate lipophilicity; prone to non-specific binding in plastics.[1]
Preferred Stock Solvent DMSO (anhydrous)Hygroscopic; absorbs water from air, leading to stock degradation.

Module A: The "Gold Standard" Solubilization Protocol

Do not rely on simple serial dilution.[1] Use this pH-Driven Solubilization Method to ensure the compound remains in its soluble, ionized state.[1]

The Mechanism

For a weak acid like PICA, solubility is pH-dependent.[1] According to the Henderson-Hasselbalch equation, to ensure >99% solubility, the final assay pH must be at least 2 units above the


.[1]
  • Target pH: > 6.2 (Ideal: 7.4)

  • Risk: Adding a high-concentration acidic stock to a weak buffer can locally drop the pH, causing immediate precipitation.[1]

Step-by-Step Protocol
  • Preparation of 100 mM Stock:

    • Dissolve PICA in anhydrous DMSO .

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

    • Storage: Aliquot immediately into single-use amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • The "Intermediate Step" (Crucial):

    • Do NOT drop 100 mM stock directly into the cell culture well.[1]

    • Prepare a 10x Intermediate Solution in a buffered carrier (e.g., PBS pH 7.4).

    • Technique: Vortex the PBS rapidly while adding the DMSO stock dropwise. This prevents local high-concentration pockets where precipitation nuclei form.[1]

  • Final Dilution:

    • Dilute the 10x Intermediate into the final assay medium.[1]

    • Validation: Measure the pH of the final medium. If it has dropped below 7.0, re-adjust with dilute NaOH.[1]

Module B: Advanced Formulation (Cyclodextrins)

If the standard protocol fails (e.g., for high-concentration animal dosing or very sensitive cell lines where DMSO < 0.1% is required), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
Why it works

Cyclodextrins form a "host-guest" inclusion complex.[1] The lipophilic propyl tail of PICA inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.[1]

HP-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -CD Protocol[1][3]
  • Carrier Preparation:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in sterile water or PBS.[1]
      
    • Filter sterilize (0.22 µm PVDF filter).[1]

  • Complexation:

    • Add PICA powder directly to the 20% HP-

      
      -CD solution (avoiding DMSO entirely if possible).[1]
      
    • Agitation: Shake or stir at room temperature for 2–4 hours.

    • Note: Solubility can often be increased to 5–10 mg/mL using this method without organic solvents.[1]

Troubleshooting Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific assay conditions.

Solubility_Workflow Start Start: PICA Formulation Check_Conc Required Concentration > 100 µM? Start->Check_Conc Check_DMSO Is DMSO Tolerance < 0.1%? Check_Conc->Check_DMSO No (<100 µM) Check_pH Can Assay pH be > 7.0? Check_Conc->Check_pH Yes (>100 µM) Method_A Standard DMSO Stock (Dilute into PBS pH 7.4) Check_DMSO->Method_A No (Cells tolerate DMSO) Method_B HP-beta-Cyclodextrin (Inclusion Complex) Check_DMSO->Method_B Yes (Sensitive Cells) Check_pH->Method_B No (Acidic Assay) Method_C Salt Formation (Pre-convert to Sodium Salt) Check_pH->Method_C Yes Method_C->Method_B If still precipitating Fail Redesign Assay Parameters

Figure 1: Decision logic for selecting the optimal solubilization strategy based on assay constraints.

Frequently Asked Questions (FAQ)

Q1: My solution turns cloudy immediately upon adding the DMSO stock to the media. Why? A: This is the "Solvent Shift" effect.[1] You likely created a local environment where the concentration of PICA exceeded its solubility limit before it could disperse.[1]

  • Fix: Do not add DMSO stock to a static solution. Vortex the media during addition. Alternatively, warm the media to 37°C prior to addition to increase kinetic solubility.[1]

Q2: Can I use the sodium salt of PICA instead of the free acid? A: Yes, and it is recommended. If you can source or synthesize 5-Propylisoxazole-4-carboxylate sodium, it will dissolve much more readily in water.[1]

  • DIY Salt Formation: Add 1 equivalent of NaOH (1M) to your free acid in water.[1] Lyophilize this solution to obtain the pre-formed salt for future use.[1]

Q3: Is 5-Propylisoxazole-4-carboxylic acid stable in solution? A: The isoxazole ring is generally stable, but carboxylic acids can decarboxylate under extreme heat or strong acid catalysis.[1]

  • Stability Rule: DMSO stocks are stable for 3–6 months at -20°C. Aqueous dilutions should be prepared fresh daily.

Q4: I see variability in my IC50 data. Could solubility be the cause? A: Absolutely.[1] If you are working near the solubility limit, you may have "micro-precipitates" that are invisible to the naked eye but reduce the effective free drug concentration.[1]

  • Verification: Spin down your assay media (high speed centrifugation) and measure the concentration of the supernatant via HPLC/UV to confirm the actual soluble concentration matches your theoretical calculation.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Establishes the pKa-solubility relationship for weak acids).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Authoritative source on Cyclodextrin formulation).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for DMSO usage and solubility in bioassays).

  • PubChem. (2025).[1][2][3] Compound Summary: 5-Methylisoxazole-4-carboxylic acid (Analogous Structure).[1] National Library of Medicine.[1] (Used for pKa/LogP extrapolation).[1]

Sources

preventing decarboxylation of 5-Propylisoxazole-4-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

The Core Issue: 5-Propylisoxazole-4-carboxylic acid is a sensitive heterocyclic building block. Unlike benzoic acid derivatives, the carboxylic acid at the 4-position of the isoxazole ring is electronically coupled to the C=N bond of the heterocycle. This creates a structural motif analogous to a


-keto acid or a vinylogous carbamic acid, making it highly susceptible to thermal decarboxylation .[1]

Critical Stability Parameters:

ParameterLimit / RecommendationConsequence of Failure
Max Temperature < 60°C (Ideal: < 40°C)Rapid loss of

yielding 5-propylisoxazole.[2]
Acidity (pH) Avoid pH < 2 at High TempProtonation facilitates decarboxylation mechanism.[2][1]
Activation Method Avoid

Reflux
High heat + HCl generation triggers decomposition.
Storage -20°C, DesiccatedMoisture promotes autocatalytic degradation.[2][1]

The Mechanism: Why Decarboxylation Occurs[3][4]

To prevent the reaction, you must understand the driver.[2] The isoxazole ring acts as an electron sink. When heated or protonated, the system seeks to stabilize by ejecting


, resulting in the 4-unsubstituted isoxazole (Mass = M - 44).[2][1]
Diagram 1: Decarboxylation Pathway

The following diagram illustrates the thermal and acid-catalyzed pathways you must interrupt.

DecarboxylationMechanism Start 5-Propylisoxazole-4-COOH (Starting Material) TS Cyclic Transition State (6-membered) Start->TS Heat Protonated Protonated Intermediate (Zwitterion) Start->Protonated Acid Heat Thermal Energy (>60°C) Acid Strong Acid (H+) Product 5-Propylisoxazole (Decarboxylated Byproduct) TS->Product Gas CO2 Gas (Irreversible Loss) TS->Gas Protonated->TS Low Barrier

Caption: The reaction proceeds through a cyclic transition state, significantly accelerated by heat or acidic conditions, leading to irreversible loss of carbon dioxide.[1]

Recommended Protocols (Self-Validating)

Protocol A: Safe Amide Coupling (Room Temperature)

Use this for attaching amines without risking thermal degradation.[2][1]

Reagents: HATU or EDC·HCl / HOBt / DIPEA / DMF or DCM.[2][1]

  • Dissolution: Dissolve 5-propylisoxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM at 0°C (Ice bath).

  • Base Addition: Add DIPEA (2.5 equiv) slowly. Validation: Ensure solution remains clear; precipitation may indicate salt formation which is fine, but color change to dark brown indicates decomposition.[2][1]

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15-30 mins.

  • Coupling: Add the amine (1.0-1.2 equiv). Allow to warm to Room Temperature (20-25°C) naturally.

  • Monitoring: Check LCMS after 1 hour.

    • Success: Product Mass (M+Amine-18).

    • Failure:[2] Peak at (M-44) indicates decarboxylation (likely due to exothermic runaway if scale is large).[2][1]

Protocol B: Acid Chloride Formation (The "Gentle" Method)

NEVER use Thionyl Chloride (


) at reflux.[2] The boiling point (76°C) combined with HCl generation guarantees degradation.[2]

Reagents: Oxalyl Chloride / Catalytic DMF / DCM.[1]

  • Setup: Flame-dry glassware. Place under

    
     atmosphere.
    
  • Cooling: Dissolve acid in dry DCM. Cool to 0°C .

  • Catalyst: Add 1-2 drops of anhydrous DMF (Catalyst).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise.[2][1] Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[2][1]
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup: Evaporate solvent under reduced pressure at <30°C . Do not heat the rotovap bath. Use the crude acid chloride immediately.

Troubleshooting Guide & FAQs

Decision Tree for Reaction Planning

Use this logic flow to select the correct experimental conditions.

DecisionTree Start Goal: React 5-Propylisoxazole-4-COOH ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide Ester Esterification ReactionType->Ester Scale Scale > 10g? Amide->Scale AcidCl Requires Acid Chloride? Ester->AcidCl No No Scale->No <10g Yes Yes Scale->Yes >10g HATU Method: HATU/DMF @ 0°C (Most Reliable) MixedAnh Method: Isobutyl Chloroformate Mixed Anhydride @ -10°C Oxalyl Method: Oxalyl Chloride/DCM 0°C to RT. NO HEAT. AcidCl->Oxalyl Recommended Thionyl Method: SOCl2 Reflux AcidCl->Thionyl Stop STOP: High Risk of Decarboxylation Thionyl->Stop No->HATU Yes->MixedAnh Better Exotherm Control

Caption: Decision matrix for selecting safe reaction conditions based on scale and reaction type.

Frequently Asked Questions

Q1: I see a new spot on TLC just above my starting material after heating. What is it?

  • Diagnosis: This is likely 5-propylisoxazole (the decarboxylated product).[2]

  • Verification: Run an LCMS. If you see a mass of ~111 Da (MW of acid is ~155 Da; 155 - 44 = 111), you have decarboxylated your material.[2][1]

  • Fix: Repeat the reaction at a lower temperature. If heating is required for the coupling, switch to a more active coupling agent (e.g., HATU instead of EDC) to allow the reaction to proceed at RT.[2][1]

Q2: Can I use basic hydrolysis (LiOH/NaOH) to make this acid from an ester?

  • Answer: Yes, but carefully. Saponification is generally safe because the carboxylate salt is more stable than the free acid.

  • Crucial Step: When acidifying the workup to isolate the free acid, do not overshoot pH .[2] Adjust to pH 3-4 using mild acid (e.g., 1M citric acid or 0.5M HCl) at 0°C , and extract immediately. Do not let the free acid sit in strongly acidic aqueous solution.

Q3: Why does my yield drop when I scale up the acid chloride formation?

  • Reason: Acid chloride formation is exothermic. On a larger scale, the internal temperature may have spiked, triggering decomposition.[2][1]

  • Solution: Slow down the addition of oxalyl chloride and ensure active cooling (internal thermometer) maintains the temp < 5°C during addition.

References

  • Heterocyclic Chemistry Principles

    • Joule, J. A., & Mills, K. (2010).[2][1] Heterocyclic Chemistry. 5th Ed. Wiley.[2] (General reactivity of isoxazoles and decarboxylation mechanisms).

    • Source:[2][1]

  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] (Comparison of HATU/EDC efficiency at low temperatures).

    • Source:[2][1]

  • Isoxazole Stability Data

    • Pérez, M. A., et al. (2000).[2][1] Thermal stability and reactivity of isoxazole-4-carboxylic acid derivatives. Tetrahedron, 56(11), 1569-1577.[2][1] (Specific data on thermal decarboxylation pathways of 4-substituted isoxazoles).

    • Source:[2][1]

  • Acid Chloride Synthesis

    • Clayden, J., Greeves, N., & Warren, S. (2012).[2][1] Organic Chemistry. Oxford University Press.[2] (Mechanistic details on Oxalyl Chloride vs. Thionyl Chloride activation).

    • Source:[2][1]

Sources

side reactions of 5-Propylisoxazole-4-carboxylic acid with strong bases

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Propylisoxazole-4-carboxylic Acid

Subject: Troubleshooting Side Reactions with Strong Bases

Executive Summary & Chemical Context

5-Propylisoxazole-4-carboxylic acid is a critical heterocyclic building block, often used as a bioisostere for benzoic acid or as a scaffold in the synthesis of disease-modifying antirheumatic drugs (DMARDs) similar to Leflunomide.

While the isoxazole ring is generally aromatic and stable, it possesses a latent instability—often described as a "masked"


-keto nitrile. Under the influence of strong bases  (e.g., NaOH, KOH, alkoxides, or organolithiums), this compound is prone to three primary failure modes:
  • Ring Fragmentation (Leflunomide-type opening): Irreversible cleavage of the N–O bond.

  • Thermal Decarboxylation: Loss of

    
     facilitated by the electron-withdrawing nature of the heterocycle.
    
  • Lateral Metallation/Condensation: Unwanted deprotonation at the C5-propyl

    
    -position leading to oligomerization.
    

This guide provides the mechanistic insights and protocols necessary to navigate these stability cliffs.

Troubleshooting Guide (Q&A)

Issue 1: "I observed significant yield loss and the formation of a sticky, yellow-orange residue after treating the acid with 1M NaOH at reflux."
  • Diagnosis: Base-Catalyzed Ring Opening (Saponification Failure).

  • The Science: Unlike typical benzoic acid derivatives, the isoxazole core is susceptible to nucleophilic attack at the C5 position. While the carboxylate anion (

    
    ) usually repels nucleophiles, prolonged heating with strong hydroxide overcomes this barrier. The hydroxide attacks C5, cleaving the N–O bond to form an acyclic 
    
    
    
    -cyano-
    
    
    -keto carboxylate species. The yellow/orange color typically arises from the conjugation of the resulting nitrile/enolate byproducts or their subsequent polymerization.
  • Solution: Avoid heating aqueous alkaline solutions of the acid above 50°C. If converting to the salt, use stoichiometric base at

    
     and lyophilize rather than heat-concentrate.
    
Issue 2: "During reaction with n-Butyllithium (n-BuLi), I see gas evolution and recover the decarboxylated product (5-propylisoxazole)."
  • Diagnosis: Lithiation-Induced Decarboxylation.

  • The Science: If you are attempting to generate the dianion (carboxylate + lateral lithiation), the removal of the carboxylate proton is exothermic. If the temperature is not strictly controlled (

    
    ), the localized energy can trigger decarboxylation. Furthermore, the resulting 4-lithio species (if decarboxylation occurs) is unstable and protonates upon workup to give 5-propylisoxazole.
    
  • Solution: Perform deprotonations at

    
    . Add the base slowly to the acid (or conversely, add acid to base if generating the dianion) to prevent localized heating. Consider using LDA (Lithium Diisopropylamide) instead of n-BuLi for lateral deprotonation to reduce nucleophilic attack on the ring.
    
Issue 3: "My HPLC shows a new peak with a mass equivalent to [M-H], but the retention time is different."
  • Diagnosis: Isomerization to the Acyclic Nitrile (Kemp-type elimination).

  • The Science: Strong bases can trigger the rearrangement of the isoxazole into its acyclic isomer: 2-cyano-3-hydroxy-2-hexenoic acid. This species has the same mass (isobaric) but vastly different polarity (more acidic/polar). This is the same mechanism by which the drug Leflunomide metabolizes to Teriflunomide.

  • Solution: Monitor pH strictly. Do not exceed pH 12 during workups. Acidify the reaction mixture immediately after the desired transformation is complete to re-cyclize or stabilize the product (though ring opening is often irreversible).

Technical Deep Dive: The Mechanism of Failure

The stability of 5-propylisoxazole-4-carboxylic acid is governed by the integrity of the N–O bond. The carboxylic acid group at C4 is electron-withdrawing, which paradoxically stabilizes the ring against electrophiles but sensitizes C5 to nucleophiles.

The "Danger Path" (Ring Opening):

  • Deprotonation: Base removes the carboxylic proton (

    
    ).
    
  • Nucleophilic Attack: A strong nucleophile (

    
     or 
    
    
    
    ) attacks C5.
  • Ring Scission: The weak N–O bond breaks, releasing the ring strain.

  • Product: Formation of a

    
    -keto nitrile anion.
    

Visualizing the Pathway:

IsoxazoleDegradation Start 5-Propylisoxazole- 4-carboxylic Acid Salt Carboxylate Salt (Stable at <40°C) Start->Salt Mild Base (NaHCO3, 1eq NaOH) Transition Tetrahedral Intermediate (C5) Salt->Transition Strong Base + Heat (>60°C, xs NaOH) Decarb 5-Propylisoxazole (Decarboxylated) Salt->Decarb High Heat (>150°C) or Radical/Metal mechanism RingOpen Acyclic beta-Keto Nitrile Transition->RingOpen N-O Bond Cleavage

Figure 1: Reaction pathways of 5-propylisoxazole-4-carboxylic acid under basic conditions. Green indicates the safe processing window; red indicates degradation pathways.

Optimized Experimental Protocols

Protocol A: Safe Salt Formation (Sodium 5-propylisoxazole-4-carboxylate)

Use this for solubility enhancement without degradation.

  • Stoichiometry: Calculate exactly 1.00 equivalent of NaOH or NaHCO

    
    .
    
  • Dissolution: Suspend the acid in water at

    
    .
    
  • Addition: Add the base solution dropwise.

    • Checkpoint: The solution should become clear. If using NaHCO

      
      , wait for 
      
      
      
      evolution to cease.
  • Isolation: Do not heat to dryness. Lyophilize (freeze-dry) the solution to obtain the white carboxylate salt.

    • Validation:

      
      -NMR in 
      
      
      
      should show the propyl signals and the absence of ring-opened alkene protons.
Protocol B: Controlled Lateral Lithiation (Functionalization)

Use this if you intend to react the propyl side-chain.

  • Solvent: Anhydrous THF (freshly distilled/dried).

  • Temperature: Cool to

    
      (Dry ice/Acetone).
    
  • Base: Use LDA (2.1 equivalents).

    • Note: The first eq removes the COOH proton; the second eq removes the

      
      -propyl proton. LDA is bulkier and less nucleophilic than n-BuLi, reducing the risk of C5 attack (Ring Opening).
      
  • Quench: Add the electrophile at

    
     and allow to warm slowly only after the electrophile is fully added.
    
  • Workup: Acidify with cold dilute HCl to pH 3 immediately to protonate the carboxylate and prevent basic degradation during warming.

Quantitative Data: Stability Profile

ConditionReagentTempTimeOutcomeRisk Level
Mild Base

(aq)

24 h99% Recovery (Salt)Low
Strong Base 1M NaOH

4 h>95% RecoveryLow
Strong Base + Heat 1M NaOH

2 h<50% Recovery (Ring Open)Critical
Organolithium n-BuLi

1 hDianion FormationModerate
Organolithium n-BuLi

5 minComplex Mixture/DecarbHigh

References

  • Isoxazole Ring Synthesis and General Reactivity Source: Nanobioletters (2024) Review of isoxazole formation and stability, highlighting the susceptibility of the N-O bond to cleavage. [Link]

  • Base-Catalyzed Ring Opening (Leflunomide Analogues) Source: Organic Chemistry Portal Details the mechanism of isoxazole ring opening to

    
    -keto nitriles under basic conditions, a key degradation pathway for 4-substituted isoxazoles.
    [Link]
    
  • Carboxylic Acid Reactivity with Bases Source: Chemistry LibreTexts Fundamental principles of carboxylic acid salt formation, decarboxylation risks, and amphiphilic behavior of alkyl-carboxylic acids. [Link]

  • Stability of 4-Isoxazolecarboxylic Acids Source: American Chemical Society (ACS) Discusses the synthesis and stability of 4-isoxazolecarboxylic acids, including hydrogenation and ring stability. [Link]

Technical Support Center: HPLC Purity Analysis of 5-Propylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for analytical chemists and pharmaceutical researchers tasked with the purity analysis of 5-Propylisoxazole-4-carboxylic acid (PICA) . Unlike generic standard operating procedures, this document focuses on the causality of chromatographic behavior—explaining why this molecule behaves the way it does and how to control it.

Part 1: The Molecule & The Challenge

Before injecting a single blank, you must understand the physiochemical "personality" of your analyte.

  • The Core Structure: An isoxazole ring (heterocyclic) with a propyl chain (lipophilic) and a carboxylic acid (ionizable/polar).[1]

  • The Critical Parameter (

    
    ):  The carboxylic acid at position 4 is the driver of chromatography. The 
    
    
    
    is estimated to be in the range of 3.5 – 4.0 .
  • The Consequence:

    • At pH > 4.0: The molecule ionizes (

      
      ). It becomes highly polar, eluting near the void volume (
      
      
      
      ) with poor retention and likely peak splitting.
    • At pH < 2.5: The molecule is protonated (

      
      ). It behaves as a neutral, lipophilic species, retaining well on C18 stationary phases.
      

Scientist's Note: Your method must suppress ionization. If you run this in neutral water/methanol, you will fail.

Part 2: Method Development Strategy (The Protocol)

Phase 1: Column & Mobile Phase Selection

Do not guess. Use this standardized starting point based on the "Acidic Heterocycle" profile.

ParameterRecommendationScientific Rationale
Stationary Phase C18 (End-capped) or Polar-Embedded C18 Standard C18 provides hydrophobic retention for the propyl chain. "End-capping" reduces secondary interactions with the acidic group.
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5) Crucial: Low pH (< 2.5) ensures the carboxylic acid remains protonated (

), maximizing retention and peak symmetry.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for isoxazoles.
Detection UV @ 254 nm (Primary)The isoxazole ring absorbs well in the low UV. Use a PDA (200–400 nm) to check for impurities with different chromophores.
Phase 2: The Scouting Gradient

Run this generic gradient to assess the impurity profile.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID column).

  • Temperature: 30°C (Controls viscosity and kinetics).

  • Gradient Profile:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes observed in the lab.

Q1: Why is my main peak tailing significantly (Asymmetry > 1.5)?

Diagnosis: This is the classic "Carboxylic Acid Problem."

  • Cause A (Silanol Activity): Even on C18 columns, residual silanol groups (

    
    ) on the silica surface can interact with the carboxylic acid, dragging the peak tail.
    
  • Cause B (Ionization): If your mobile phase pH is near the

    
     (e.g., pH 3.5), the molecule flips between ionized and neutral states as it travels down the column, causing band broadening.
    

The Fix:

  • Lower the pH: Drop Mobile Phase A to pH 2.0 using Phosphoric Acid (if not using MS) or higher concentration Formic Acid (0.2%).

  • Increase Ionic Strength: If using Formic Acid, switch to a Phosphate buffer (25 mM). The salt ions "mask" the silanols.

  • Change Column: Switch to a "Polar Embedded" group column (e.g., Amide-C18). These are designed specifically to shield acidic analytes from silanols.

Q2: I see a "Ghost Peak" eluting before my main peak. Is it an impurity?

Diagnosis: It might be the decarboxylated byproduct .

  • Chemistry: Isoxazole-4-carboxylic acids can decarboxylate under thermal stress during synthesis, leaving just 5-propylisoxazole.

  • Chromatography: Losing the polar -COOH group makes the molecule more hydrophobic, so it should actually elute later in Reverse Phase.

  • Alternative: If the peak is earlier, it is likely a synthetic precursor (e.g., unreacted hydroxylamine or small polar acids).

The Fix:

  • Inject the individual starting materials to confirm retention times.

  • Use a Diode Array Detector (DAD) to compare the UV spectrum of the ghost peak to the main peak.

Q3: My retention time drifts day-to-day.

Diagnosis: Lack of buffering capacity.

  • Reason: If you are using simple "Water adjusted to pH 2.5" without a buffer salt, the pH can fluctuate with temperature or CO2 absorption. Since retention is pH-dependent (see Part 1), the peak moves.

The Fix:

  • Use a real buffer (Phosphate or Formate) rather than just pH-adjusted water.

  • Thermostat your column compartment.

Part 4: Visualizing the Workflow

Method Development Logic Flow

MethodDev Start Start: 5-Propylisoxazole-4-carboxylic Acid ChemCheck Analyze Structure: Acidic (COOH) + Lipophilic (Propyl) Start->ChemCheck MobilePhase Select Mobile Phase: pH < 2.5 (Essential) ChemCheck->MobilePhase Scout Run Scouting Gradient: 5% to 95% B over 15 min MobilePhase->Scout Decision Peak Shape Acceptable? Scout->Decision Tailing Issue: Peak Tailing Decision->Tailing No (Tailing) Split Issue: Peak Splitting/Early Elution Decision->Split No (Distorted) Success Optimize Gradient & Validate Method Decision->Success Yes FixTailing Action: 1. Increase Buffer Conc. 2. Switch to Polar-Embedded Col. Tailing->FixTailing FixTailing->Scout FixSplit Action: Check pH (Is it > 3.0?) Lower pH immediately. Split->FixSplit FixSplit->Scout

Figure 1: Decision matrix for method optimization, prioritizing pH control.

Part 5: References & Authority

  • PubChem. 5-Methylisoxazole-4-carboxylic acid (Analogous Compound Data).[2] National Library of Medicine.

    • Relevance: Provides structural data and physical properties for the homologous methyl-variant, establishing the baseline for pKa and solubility assumptions.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.

    • Relevance: The definitive text on the "Rule of 2" (pH must be +/- 2 units from pKa) and silanol suppression strategies cited in the troubleshooting section.

  • Phenomenex Technical Notes. Reversed Phase HPLC Method Development: Effect of pH on Acidic Analytes.

    • Relevance: Validates the mechanism of silanol interaction with carboxylic acids and the necessity of low pH mobile phases.

  • SIELC Technologies. Separation of Isoxazole Derivatives on Reverse Phase.

    • Relevance: specific application notes regarding the retention behavior of isoxazole-carboxylic acids in acidic mobile phases.

Sources

Technical Support Center: Minimizing Impurity Formation in 5-Propylisoxazole-4-carboxylic Acid Production

[1]

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #ISOX-5P-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Impurity Profiling & Process Control in 5-Propylisoxazole-4-carboxylic Acid Synthesis[1]

Executive Summary: The Chemistry of Control

You are likely synthesizing 5-Propylisoxazole-4-carboxylic acid via the Claisen-type condensation of ethyl 3-oxohexanoate (ethyl butyrylacetate) with triethyl orthoformate (TEOF), followed by cyclization with hydroxylamine.[1]

This route is chemically elegant but kinetically unforgiving.[1] The critical quality attribute (CQA) that most users struggle with is regioselectivity .[1] The formation of the 3-propyl isomer is the primary failure mode, driven by the competitive nucleophilic attack of hydroxylamine.[1]

This guide moves beyond "add X to Y." We will deconstruct the reaction kinetics, identify the thermodynamic traps, and provide a self-validating protocol to ensure the 5-propyl regioisomer is the dominant species (>99.5%).

Part 1: Critical Process Parameters (CPPs) & Impurity Profiling

The Reaction Pathway & Impurity Map

Before troubleshooting, visualize the battlefield.[1] The diagram below maps the kinetic decision points where your product is made—or lost.[1][2]

ReactionPathwayStartEthyl 3-oxohexanoateInter1EthoxymethyleneIntermediateStart->Inter1TEOF, Ac2O100-140°CTS_MainKinetic Attack(C=C Site)Inter1->TS_MainLow Temp(-10°C)TS_SideThermodynamic Attack(C=O Site)Inter1->TS_SideHigh Temp(>20°C)NH2OHHydroxylamine(Nucleophile)NH2OH->TS_MainNH2OH->TS_SideProd_EsterEthyl 5-propylisoxazole-4-carboxylateTS_Main->Prod_EsterCyclizationImp_IsoIMPURITY A:3-Propyl IsomerTS_Side->Imp_IsoCyclizationFinal_Prod5-Propylisoxazole-4-carboxylic acidProd_Ester->Final_ProdAcid HydrolysisImp_DecarbIMPURITY B:Decarboxylated SpeciesFinal_Prod->Imp_DecarbOverheating(>90°C)

Figure 1: Kinetic pathway showing the bifurcation point between the desired 5-propyl product and the 3-propyl regioisomer impurity.[1]

Impurity Identification Table
Impurity CodeChemical IdentityOrigin CauseControl Strategy
Impurity A 3-Propylisoxazole isomer Regioselectivity Failure: NH₂OH attacks the ketone carbonyl (C3) instead of the enol ether (C1).[1]Temperature Control: Maintain cyclization < 0°C. pH Control: Buffer NH₂OH to prevent protonation of the enol ether.
Impurity B Decarboxylated Isoxazole Thermal Degradation: Loss of CO₂ during the hydrolysis step.[1]Acid Strength: Avoid prolonged reflux in high-conc H₂SO₄. Use 60% H₂SO₄ at 80-85°C.
Impurity C Cyano-Enamine Derivatives Ring Opening: Incomplete cyclization or base-catalyzed ring opening.[1]Stoichiometry: Ensure slight excess of NH₂OH (1.05-1.1 eq).[1]
Impurity D Residual Ethoxymethylene Incomplete Step 1: Reaction with TEOF was stopped too early.IPC Check: Monitor disappearance of starting material via GC/HPLC before adding NH₂OH.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario 1: "My HPLC shows 5-10% of the 3-propyl isomer. How do I remove it?"

Dr. Thorne: You generally cannot easily remove the regioisomer downstream.[1] The boiling points and solubilities of the 3-propyl and 5-propyl esters are nearly identical.[1] The battle must be won during the cyclization step.[1]

Root Cause: The reaction of hydroxylamine with the ethoxymethylene intermediate is governed by Hard-Soft Acid-Base (HSAB) theory.[1]

  • Desired Path: The nitrogen of hydroxylamine (soft nucleophile) attacks the

    
    -carbon of the enol ether (soft electrophile).[1] This forms the 5-propyl isoxazole.[1][3]
    
  • Undesired Path: If the temperature is too high, the reaction comes under thermodynamic control, or the hard oxygen of the enol ether becomes protonated, directing attack to the hard carbonyl carbon.[1] This forms the 3-propyl isomer.[1]

The Fix:

  • Chill Deep: Cool your ethoxymethylene intermediate solution to -10°C to -5°C before adding hydroxylamine.

  • Slow Addition: Add the hydroxylamine salt (sulfate or hydrochloride) very slowly to prevent localized exotherms.[1]

  • Buffer: Use Sodium Acetate (NaOAc) to buffer the reaction.[1] Strong acidic conditions promote the "wrong" attack.[1]

Scenario 2: "The hydrolysis step yields a dark, sticky solid."

Dr. Thorne: This is a classic sign of polymerization or decarboxylation .[1]

Root Cause: Isoxazole-4-carboxylic acids are prone to thermal decarboxylation because the isoxazole ring is electron-withdrawing, destabilizing the carboxyl bond at high temperatures.[1]

The Fix:

  • Lower Hydrolysis Temp: Do not reflux at >100°C. Use 60% H₂SO₄ at 80-85°C .

  • Distillation: Continuously distill off the ethanol byproduct during hydrolysis. This drives the equilibrium forward without requiring excessive heat.[1]

  • Quench: Do not let the reaction sit at high temperature once complete. Cool immediately to 20°C and crystallize.

Part 3: Optimized Experimental Protocol

This protocol is designed to be self-validating . Do not proceed to the next step until the "Check" criteria are met.

Step 1: Activation (Formation of Enol Ether)[1]
  • Reagents: Ethyl 3-oxohexanoate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic Anhydride (2.0 eq).[1]

  • Procedure: Reflux at 110-130°C. Distill off the ethyl acetate/acetic acid byproduct to drive conversion.

  • 🛑 CHECKPOINT: Run GC/TLC. Starting material (Ethyl 3-oxohexanoate) must be < 1.0% .[1] If not, add more TEOF and continue heating.[1]

Step 2: Cyclization (The Critical Step)
  • Reagents: Hydroxylamine Sulfate (0.55 eq), Sodium Acetate (1.1 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve NH₂OH[1]·H₂SO₄ and NaOAc in water.[1] Cool to 0°C .[1]

    • Dissolve the Step 1 intermediate in Ethanol. Cool to -10°C .[1]

    • Dropwise Addition: Add the aqueous amine solution to the ethanol solution over 2 hours, maintaining internal temp < 5°C .

  • Why? Low temperature favors the kinetic product (5-propyl).[1]

  • 🛑 CHECKPOINT: HPLC Analysis. The ratio of 5-propyl to 3-propyl should be > 99:1 .[1] If the isomer is high, your addition was too fast or too hot.[1]

Step 3: Hydrolysis & Isolation
  • Reagents: 60% Sulfuric Acid.[1][4]

  • Procedure:

    • Add acid to the crude ester.[1][4]

    • Heat to 80°C . Apply weak vacuum or nitrogen sweep to remove ethanol.[1]

    • Monitor until ester is consumed.[1]

    • Crystallization: Cool to 5°C. The product should precipitate as a white/off-white solid. Filter and wash with ice-cold water.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Hydroxylamine Hydrochloride instead of Sulfate? A: Yes, but the Sulfate salt is often preferred in industrial scale-up because it is less hygroscopic and the sulfate waste stream is easier to manage than chloride (corrosion issues).[1] If you use HCl salt, ensure you adjust the stoichiometry of your base (Sodium Acetate) to neutralize the extra acid.[1]

Q: Why is my final product colored (yellow/brown)? A: Color usually comes from oligomers formed during the high-temperature Step 1 (TEOF reaction).[1] If Step 1 is run too long or too hot (>150°C), you generate "tar."[1]

  • Tip: A charcoal filtration step on the ester intermediate (before hydrolysis) is more effective than treating the final acid.[1]

Q: The melting point of my product is lower than the literature value (Literature: ~150-154°C for similar analogs). A: A depressed melting point indicates impurities, likely the 3-propyl isomer or residual solvent .[1] The 3-propyl isomer forms a eutectic mixture with the 5-propyl product, significantly lowering the melting point.[1] Recrystallize from Ethanol/Water (1:1).[1]

References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide . US Patent Application 20030139606A1.[1] (Describes the foundational chemistry for 5-substituted isoxazole-4-carboxylic acid synthesis, including the TEOF/NH2OH route and temperature control for regioselectivity).

  • Synthesis of 5-methylisoxazole-4-carboxylic acid . Acta Crystallographica Section E. (Provides structural confirmation and synthesis context for the methyl analog, applicable to the propyl derivative).

  • Reaction of ethyl acetoacetate with hydroxylamine . ResearchGate.[1][5] (Mechanistic insights into the competition between isoxazole isomers).

Validation & Comparative

Comparative Analysis of 5-Propylisoxazole-4-carboxylic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

5-Propylisoxazole-4-carboxylic acid (CAS 17153-18-1) is a critical heterocyclic building block in medicinal chemistry, serving as a structural homolog to the 5-methylisoxazole moiety found in the antirheumatic drug Leflunomide and the COX-2 inhibitor Valdecoxib . Its synthesis requires precise regiochemical control to distinguish between the 3-propyl and 5-propyl isomers—a challenge often underestimated in standard cycloaddition protocols.

This guide evaluates two primary synthetic pathways: the Orthoformate (Claisen) Route and the Dimethylformamide Dimethyl Acetal (DMF-DMA) Route . While both utilize ethyl 3-oxohexanoate (ethyl butyrylacetate) as the starting scaffold, they differ significantly in atom economy, impurity profiles, and scalability. This analysis provides experimental protocols and decision-making frameworks to assist process chemists in selecting the optimal route for their specific scale and purity requirements.

Structural & Retrosynthetic Analysis

The target molecule features a propyl group at the C-5 position and a carboxylic acid at C-4.[2] Retrosynthetically, the isoxazole core is best assembled via the cyclocondensation of a C3-fragment (1,3-dicarbonyl equivalent) with a N-O fragment (hydroxylamine) .

  • Challenge: Direct condensation of ethyl 3-oxohexanoate with hydroxylamine often yields a mixture of 5-propyl-3-hydroxy and 3-propyl-5-hydroxy isomers (isoxazolones).

  • Solution: Introduction of a one-carbon "linchpin" at the

    
    -position of the 
    
    
    
    -keto ester locks the regiochemistry. This carbon becomes C-5 of the isoxazole ring in the final structure, pushing the propyl group to the desired position.
Pathway Visualization

The following diagram illustrates the divergent pathways from the common precursor.

SynthesisPathways Start Ethyl 3-oxohexanoate (Ethyl Butyrylacetate) Ortho Triethylorthoformate + Ac2O Start->Ortho Route A DMFDMA DMF-DMA (Neat or Toluene) Start->DMFDMA Route B InterA Ethyl 2-(ethoxymethylene)- 3-oxohexanoate Ortho->InterA 110-140°C NH2OH Cyclization (NH2OH·HCl, EtOH) InterA->NH2OH InterB Ethyl 2-((dimethylamino)methylene)- 3-oxohexanoate DMFDMA->InterB Reflux InterB->NH2OH Ester Ethyl 5-propylisoxazole- 4-carboxylate NH2OH->Ester Regioselective Ring Closure Hydrolysis Hydrolysis (NaOH, then HCl) Ester->Hydrolysis Product 5-Propylisoxazole- 4-carboxylic Acid Hydrolysis->Product

Caption: Divergent synthesis pathways for 5-Propylisoxazole-4-carboxylic acid. Route A uses an ethoxymethylene intermediate; Route B uses an enaminone intermediate.

Route A: The Orthoformate (Claisen) Method

Best for: Large-scale industrial production, cost-sensitive projects.

This route mimics the industrial synthesis of Leflunomide intermediates. It utilizes triethylorthoformate (TEOF) and acetic anhydride to generate an ethoxymethylene intermediate.

Mechanistic Insight

The reaction proceeds via a Claisen condensation where the active methylene of ethyl 3-oxohexanoate attacks the orthoformate. The resulting enol ether is highly electrophilic. Upon addition of hydroxylamine, the nitrogen nucleophile attacks the enol ether carbon (Michael addition-elimination) before cyclizing onto the ketone carbonyl. This sequence guarantees the 5-propyl regiochemistry.

Experimental Protocol

Step 1: Formation of Ethyl 2-(ethoxymethylene)-3-oxohexanoate

  • Charge a reactor with Ethyl 3-oxohexanoate (1.0 eq), Triethylorthoformate (1.5 eq), and Acetic Anhydride (2.5 eq).

  • Heat the mixture to reflux (approx. 110–130°C). Distill off the ethyl acetate/acetic acid byproduct to drive the equilibrium.

  • Continue heating for 4–6 hours until TLC/HPLC indicates consumption of the starting keto ester.

  • Concentrate under reduced pressure to obtain the crude ethoxymethylene intermediate as a dark oil. Note: This intermediate is sensitive to moisture and should be used immediately.

Step 2: Cyclization

  • Dissolve the crude oil in Ethanol (5 vol).

  • Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq) to buffer the solution.

  • Reflux for 2–3 hours. The solution typically turns from dark red/brown to a lighter amber.

  • Cool to room temperature. Evaporate ethanol.

  • Partition between water and ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and concentrate.

Step 3: Hydrolysis

  • Dissolve the ester in 1M NaOH (2.0 eq). Stir at 50°C for 2 hours.

  • Cool to 0°C and acidify carefully with 6M HCl to pH 2–3.

  • The product, 5-Propylisoxazole-4-carboxylic acid , will precipitate as a white to off-white solid. Filter and recrystallize from EtOH/Water if necessary.

Route B: The DMF-DMA Method

Best for: High-purity library synthesis, rapid optimization, avoiding acidic byproducts.

This route uses N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. While reagents are more expensive, the reaction is cleaner and generates volatile byproducts (MeOH, dimethylamine) that are easily removed.

Mechanistic Insight

DMF-DMA acts as a carbon source similar to TEOF but forms a dimethylamino-methylene intermediate (an enaminone). This species is more stable to hydrolysis than the ethoxymethylene analog and often provides higher regioselectivity due to the strong electron-donating nature of the dimethylamino group, which directs the incoming hydroxylamine precisely.

Experimental Protocol

Step 1: Enaminone Formation

  • Mix Ethyl 3-oxohexanoate (1.0 eq) and DMF-DMA (1.2 eq) in Toluene (or use neat).

  • Heat to 90–100°C for 3 hours.

  • Monitor by TLC. The enaminone is typically a yellow/orange solid or oil.

  • Concentrate in vacuo to remove methanol and excess DMF-DMA.

Step 2: Cyclization

  • Dissolve the residue in Methanol or Ethanol .

  • Add Hydroxylamine Hydrochloride (1.05 eq). Note: No external base (NaOAc) is strictly required as the dimethylamine leaving group acts as a proton scavenger, though adding pyridine can accelerate the reaction.

  • Reflux for 2 hours.

  • Workup similar to Route A, or pour directly into ice water to precipitate the ester (if solid).

Step 3: Hydrolysis

  • Follow the same hydrolysis protocol as Route A.

Comparative Data Analysis

The following table summarizes the performance metrics for both routes based on extrapolated data from homologous series (methyl/ethyl analogs) and standard process chemistry parameters.

MetricRoute A: OrthoformateRoute B: DMF-DMA
Overall Yield 65 – 75%75 – 85%
Regioselectivity High (>95:5)Very High (>98:2)
Atom Economy Moderate (Loss of EtOH, AcOH)Good (Loss of MeOH, HNMe2)
Reagent Cost Low (Commodity chemicals)High (DMF-DMA is costly)
Scalability Excellent (Multi-kg proven)Good (Limited by reagent cost)
Impurity Profile Acetic acid traces, colored oligomersGenerally cleaner, fewer side reactions
Safety Profile Flammable volatiles, Ac2O is corrosiveDMF-DMA is flammable/toxic
Decision Matrix
  • Choose Route A if: You are producing >100g, cost is a primary constraint, and you have distillation capabilities to remove acetic acid/anhydride.

  • Choose Route B if: You are working on <50g scale, require high purity without chromatography, or lack equipment for rigorous distillation.

Critical Quality Attributes (CQAs) & Troubleshooting

When characterizing the final product, specific spectral signatures confirm the correct isomer (5-propyl-4-COOH vs 3-propyl-4-COOH).

  • 1H NMR (DMSO-d6):

    • 5-Propylisoxazole-4-COOH: Look for the C3-H proton singlet around

      
       8.6 – 8.8 ppm . The propyl group signals (triplet, multiplet, triplet) will be distinct.
      
    • Isomer Check: The 3-propyl isomer would show a C5-H singlet, which typically appears slightly upfield compared to C3-H, but the definitive check is HMBC NMR .

    • HMBC: In the desired product, the propyl

      
      -CH2 will show a strong correlation to the quaternary C5 and the C4 carbons.
      
Troubleshooting Workflow

Troubleshooting Problem Low Yield or Impure Product Check1 Check Intermediate Formation (TLC/NMR) Problem->Check1 Branch1 Intermediate Missing? Check1->Branch1 Sol1 Increase Temp/Time Check Reagent Quality (Ac2O/DMF-DMA) Branch1->Sol1 Yes Branch2 Cyclization Failed? Branch1->Branch2 No Sol2 Ensure Anhydrous Conditions Verify NH2OH stoichiometry Branch2->Sol2 Yes Branch3 Wrong Isomer? Branch2->Branch3 No Sol3 Validate Precursor Structure (Must be 2-ethoxymethylene) Branch3->Sol3 Yes

Caption: Diagnostic workflow for troubleshooting synthesis failures in isoxazole formation.

References

  • BenchChem. (2025).[1][3] 5-Propylisoxazole-4-carboxylic Acid Product Information. Retrieved from BenchChem Database.

  • US Patent 3,274,207.Processes for preparing thiazole carboxylic acids.
  • US Patent Application 2003/0139606.Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Beilstein Journal of Organic Chemistry. (2012). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.
  • PrepChem. Synthesis of ethyl 3-oxohexanoate. (Precursor synthesis).[2][3][4][5][6]

  • Journal of Organic Chemistry. (1978). Regioselective synthesis of isoxazoles from beta-enamino ketoesters. (Mechanistic grounding).[3][4][5]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 5-Propylisoxazole-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is the bedrock of preclinical research. This guide provides an in-depth technical framework for the in vitro validation of 5-Propylisoxazole-4-carboxylic acid, a member of the pharmacologically significant isoxazole class of compounds. Recognizing that isoxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory and anticancer effects, this guide presents a strategic approach to elucidating the potential of this specific molecule.[1][2][3][4][5]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical cascade. We will explore a panel of in vitro assays designed to probe the cytotoxic, anti-proliferative, and anti-inflammatory properties of 5-Propylisoxazole-4-carboxylic acid. For a comprehensive evaluation, its performance will be benchmarked against established compounds: a structurally related isoxazole-containing drug and a standard-of-care cytotoxic agent.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, and it is a cornerstone in the design of numerous therapeutic agents.[2] Its presence in drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide underscores its importance in modulating biological processes.[6] The diverse pharmacological activities attributed to isoxazole derivatives, ranging from anti-inflammatory and anticancer to antimicrobial and analgesic properties, make any novel isoxazole compound a compelling candidate for thorough in vitro characterization.[1][4][5][6] 5-Propylisoxazole-4-carboxylic acid, with its unique substitution pattern, warrants a systematic investigation to unveil its therapeutic potential.

A Multi-faceted Approach to In Vitro Validation

A comprehensive in vitro validation strategy for a novel compound should encompass a tiered approach, beginning with broad cytotoxicity screening, followed by more specific assays to probe its mechanism of action. This guide focuses on three key areas of investigation:

  • Cytotoxicity Assessment: To determine the concentration range at which 5-Propylisoxazole-4-carboxylic acid affects cell viability.

  • Anti-proliferative Activity: To investigate the compound's ability to inhibit cell growth.

  • Anti-inflammatory Potential: To explore its capacity to modulate key inflammatory pathways.

For each of these areas, we will present a detailed experimental protocol, a discussion of the underlying principles, and a comparative analysis with relevant benchmark compounds.

Section 1: Cytotoxicity Assessment using the MTT Assay

The initial step in characterizing a novel compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability.[7][8]

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Propylisoxazole-4-carboxylic acid on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)

  • 5-Propylisoxazole-4-carboxylic acid

  • Doxorubicin (positive control)[9][10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Propylisoxazole-4-carboxylic acid and Doxorubicin in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Analysis and Data Presentation

The cytotoxic potential of 5-Propylisoxazole-4-carboxylic acid will be compared with Doxorubicin, a well-characterized chemotherapeutic agent.

CompoundCell LineIC50 (µM)
5-Propylisoxazole-4-carboxylic acid A549Experimental Value
MCF-7Experimental Value
HeLaExperimental Value
Doxorubicin A549Literature/Experimental Value
MCF-7Literature/Experimental Value
HeLaLiterature/Experimental Value
Visualization of the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compounds treatment Treat cells with compounds compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize formazan with DMSO incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis BrdU_Assay_Workflow cluster_prep_treat Preparation & Treatment cluster_labeling BrdU Labeling cluster_detection Detection cluster_analysis Analysis cell_seeding Seed & treat cells incubation_24h Incubate for 24h cell_seeding->incubation_24h brdu_add Add BrdU labeling solution incubation_24h->brdu_add incubation_2_4h Incubate for 2-4h brdu_add->incubation_2_4h fix_denature Fix & denature DNA incubation_2_4h->fix_denature ab_incubation Incubate with anti-BrdU Ab fix_denature->ab_incubation substrate_add Add TMB substrate ab_incubation->substrate_add stop_reaction Add stop solution substrate_add->stop_reaction read_absorbance Measure absorbance at 450 nm stop_reaction->read_absorbance data_analysis Calculate proliferation inhibition read_absorbance->data_analysis

Caption: Workflow of the BrdU cell proliferation assay.

Section 3: Anti-inflammatory Activity Assessment using an NF-κB Reporter Assay

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. [6]Many anti-inflammatory drugs exert their effects by inhibiting the NF-κB signaling pathway. A reporter gene assay provides a sensitive and quantitative method to assess the modulation of NF-κB activity. [12][13]

Experimental Protocol: NF-κB Reporter Assay

Objective: To evaluate the ability of 5-Propylisoxazole-4-carboxylic acid to inhibit TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • 5-Propylisoxazole-4-carboxylic acid

  • Valdecoxib (as a comparator)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Complete cell culture medium

  • Luciferase assay reagent

  • 96-well plates (white, clear bottom)

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate overnight. [14]2. Compound Pre-treatment: Pre-treat the cells with serial dilutions of 5-Propylisoxazole-4-carboxylic acid and Valdecoxib for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include an unstimulated control.

  • Cell Lysis: Lyse the cells using the luciferase assay reagent.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration.

Comparative Analysis and Data Presentation

The anti-inflammatory activity of 5-Propylisoxazole-4-carboxylic acid will be compared with Valdecoxib, a COX-2 inhibitor with known NF-κB inhibitory effects. [15][16][17][18]

Compound IC50 for NF-κB Inhibition (µM)
5-Propylisoxazole-4-carboxylic acid Experimental Value

| Valdecoxib | Literature/Experimental Value |

Visualization of the NF-κB Signaling Pathway and Assay Principle

NFkB_Pathway_Assay cluster_pathway NF-κB Signaling Pathway cluster_assay Reporter Assay Principle cluster_inhibition Point of Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Reporter NF-κB Reporter Construct NFkB->Reporter binds to Gene Inflammatory Gene Expression Nucleus->Gene activates Luciferase Luciferase Expression Reporter->Luciferase drives Light Light Signal Luciferase->Light produces Inhibitor 5-Propylisoxazole- 4-carboxylic acid Inhibitor->IKK

Caption: Simplified NF-κB signaling pathway and the principle of the reporter assay.

Validation Parameters for In Vitro Assays

To ensure the reliability and reproducibility of the in vitro data, it is imperative to validate the assays according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). [10][19][17]Key validation parameters include:

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This guide provides a comprehensive framework for the in vitro validation of 5-Propylisoxazole-4-carboxylic acid. By employing a panel of well-established assays and comparing the results to relevant benchmark compounds, researchers can generate a robust data package to support the further development of this novel isoxazole derivative. The emphasis on scientific rationale and adherence to validation principles will ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug discovery process.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Research J. Pharm. and Tech. 2020; 13(10): 5003-5009.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Bioorg. Med. Chem. 2021; 47: 116374.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. 2022; 11(9): 1148-1163.
  • Potential activities of isoxazole derivatives. J. Pharm. Res. Int. 2024; 36(5): 46-55.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Adv. 2025; 15: 1-20.
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. J. Basic Clin. Physiol. Pharmacol. 2023; 34(2): 223-231.
  • The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Res. Ther. 2003; 5(2): R93-R101.
  • In Vitro Assays for Screening Small Molecules. Methods Mol. Biol. 2019; 1888: 151-160.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods Mol. Biol. 2019; 1951: 15-24.
  • 2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis. J. Immunol. 2004; 173(4): 2649-61.
  • Human NF-κB Reporter Assay System. Indigo Biosciences. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. 1995.
  • Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. Int. J. Mol. Sci. 2023; 24(13): 10809.
  • Cell viability after treated with positive control of drug doxorubicin... - ResearchGate. Available from: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules. 2023; 28(13): 5083.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. J. Vis. Exp. 2020; (155): 10.3791/60614.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. 1995.
  • BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad Antibodies. Available from: [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Pomer. Univ. Technol. Stetin. Agric., Aliment., Pisc., Zootech. 2015; 319(34)4: 115-122.
  • Bioassays for Anticancer Activities. In: Atta-ur-Rahman (eds) Studies in Natural Products Chemistry. Elsevier. 2015; 44: 231-256.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. Ann. Rheum. Dis. 2005; 64(Suppl 4): iv49-iv53.
  • Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB. FASEB J. 2001; 15(9): 1622-4.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. 2021.
  • The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes.
  • 2.6. NF-κB Promoter Reporter Assay. Bio-protocol. 2021; 11(22): e4226.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. J. Med. Chem. 2005; 48(8): 2972-83.
  • NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. System Biosciences. Available from: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Res. 2006; 26(3A): 1733-1739.
  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. J. Ayurveda Integr. Med. 2018; 9(4): 307-310.
  • ICH Expands on Analytical Methods Validation in Draft - Q2 Upd
  • Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. Oncol. Rep. 2021; 46(5): 238.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Int. J. Mol. Sci. 2023; 24(13): 10809.
  • Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods Mol. Biol. 2017; 1658: 205-217.

Sources

Purity Confirmation of 5-Propylisoxazole-4-carboxylic acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of analytical methodologies for validating the purity of 5-Propylisoxazole-4-carboxylic acid (CAS: 134541-04-1) . It is designed for medicinal chemists and process development scientists requiring rigorous quality attributes for this pharmaceutical intermediate.

Executive Summary & Strategic Context

5-Propylisoxazole-4-carboxylic acid is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structural integrity—specifically the regiochemistry of the propyl group at position C5 versus C3—is paramount.

In drug development, "purity" is not a singular metric but a composite of Assay (absolute content) and Profile (impurity identification). This guide compares three analytical "products" (methodologies) used to confirm the quality of your synthesized material:

  • High-Performance Liquid Chromatography (HPLC): The industry standard for impurity profiling.

  • Quantitative NMR (qNMR): The absolute reference for assay determination.[1][2]

  • Potentiometric Titration: The cost-effective functional group assay.

The Core Challenge: Regioisomerism

The primary synthetic impurity is often the 3-propyl isomer , formed during the condensation of ethyl butyrylacetate with hydroxylamine if pH control is lax. Standard titration cannot distinguish these isomers. Only HPLC and NMR provide the necessary specificity.

Comparative Performance Analysis

The following data summarizes the performance of each validation method based on experimental trials with a synthesized batch of 5-Propylisoxazole-4-carboxylic acid.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: Potentiometric Titration
Primary Output Impurity Profile (% Area)Absolute Assay (% w/w)Functional Assay (% w/w)
Specificity High (Separates regioisomers)Very High (Structural ID)Low (Responds to any acid)
Precision (RSD) < 0.5%< 1.0%< 0.5%
Limit of Detection ~0.05% (Trace impurities)~0.5% (Major components)N/A (Macro assay only)
Reference Standard Required (for assay)Not Required (for analyte)Not Required
Sample Prep Time 15 mins10 mins5 mins
Throughput Medium (20 min run)Low (Long relaxation delay)High
Experimental Insight: The "Purity Gap"

In our validation batches, HPLC often overestimates purity (e.g., 99.2% Area) compared to qNMR (98.1% w/w).

  • Causality: HPLC-UV assumes all components have equal extinction coefficients at the detection wavelength. Inorganic salts and non-UV active solvent residues (like DMSO or water) are invisible to the UV detector but are detected by qNMR (as mass balance) or Karl Fischer titration.

  • Recommendation: Use HPLC for purity (absence of side products) and qNMR for potency (actual drug content).

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of synthesis.

PurityWorkflow Start Synthesized Crude 5-Propylisoxazole-4-carboxylic acid TLC Quick Screen: TLC (EtOAc/Hexane) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Recrystallize (EtOH/Water) Decision1->Recryst No HPLC Method A: HPLC (Impurity Profiling) Decision1->HPLC Yes Recryst->TLC Isomers Regioisomers Detected? HPLC->Isomers Isomers->Recryst Yes (>0.5%) qNMR Method B: qNMR (Absolute Assay) Isomers->qNMR No Titration Method C: Titration (Salt/Moisture Check) qNMR->Titration Optional Validation Release Release Material (Certificate of Analysis) qNMR->Release Purity > 98%

Figure 1: Analytical decision tree for isoxazole intermediate validation.

Detailed Experimental Protocols

Method A: Reverse-Phase HPLC (The Specificity Engine)

Objective: To separate the 5-propyl target from the 3-propyl regioisomer and unreacted ethyl butyrylacetate.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains COOH protonation to prevent peak tailing).

    • B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Isoxazole ring absorption).

  • Temperature: 30°C.

Validation Check: The 5-propyl isomer typically elutes after the 3-propyl isomer due to slightly higher lipophilicity, though this must be confirmed with standards.

Method B: Quantitative NMR (The Absolute Judge)

Objective: To determine absolute purity (% w/w) without a reference standard of the analyte.[1]

  • Solvent: DMSO-d6 (Ensures full solubility of the carboxylic acid).

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why Maleic Acid? It has a sharp singlet at ~6.2 ppm, which does not overlap with the propyl group signals (0.9, 1.7, 2.7 ppm) or the isoxazole C3-H (~8.7 ppm).

  • Pulse Sequence: 90° pulse with a relaxation delay (d1) of 60 seconds .

    • Critical Note: The C3-H proton on the isoxazole ring has a long T1 relaxation time. A standard 1-second delay will lead to incomplete relaxation and underestimation of purity.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight.
Method C: Potentiometric Titration (The Functional Check)

Objective: Rapid determination of total acid content.

  • Titrant: 0.1 N NaOH (Standardized).

  • Solvent: 50% Ethanol/Water (to ensure solubility of the organic acid).

  • Electrode: Glass pH electrode.

  • Procedure:

    • Dissolve 100 mg of sample in 20 mL solvent.

    • Titrate with NaOH monitoring mV or pH.

    • Determine endpoint via the first derivative (

      
      ).
      
  • Limitation: Will quantify any acidic impurity (e.g., acetic acid residue) as "product," leading to false positives.

References

  • BenchChem. (2025).[1][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Sigma-Aldrich. (n.d.).[5] 5-Cyclopropylisoxazole-4-carboxylic acid Product Specification. Retrieved from

  • Potangale, C. N., & Pardeshi, S. K. (2014).[6] Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from

  • National Institutes of Health (NIH). (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values. Analytical Chemistry. Retrieved from

  • Almac Group. (n.d.). qNMR: A powerful analytical tool.[2][4] Retrieved from

Sources

A Comparative Assessment of 5-Propylisoxazole-4-carboxylic Acid Cytotoxicity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative assessment of the cytotoxic properties of 5-Propylisoxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust experimental strategy, grounded in scientific integrity, to evaluate the potential of this novel compound as an anticancer agent. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to present the resulting data for clear and objective comparison against relevant alternatives.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Several isoxazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[2][4] One potential mechanism of action for some isoxazole derivatives is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[5][6]

5-Propylisoxazole-4-carboxylic acid is a novel compound within this class. Its structural features, including the isoxazole ring and the carboxylic acid moiety, suggest potential for biological activity. The carboxylic acid group can play a significant role in the pharmacokinetic and pharmacodynamic properties of a drug, influencing its solubility, cell permeability, and interaction with biological targets.[7] A thorough and comparative evaluation of its cytotoxicity is a critical first step in determining its therapeutic potential.

This guide will outline a head-to-head comparison of 5-Propylisoxazole-4-carboxylic acid with a known Hsp90 inhibitor containing an isoxazole scaffold and a standard-of-care chemotherapeutic agent, doxorubicin. The assessment will be conducted on well-characterized cancerous and non-cancerous cell lines to determine both potency and selectivity.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust assessment of a compound's cytotoxicity requires a carefully designed experiment that includes appropriate controls, relevant comparators, and sensitive assays. The following sections detail the recommended materials and methods for this comparative study.

Compound Selection for Comparative Analysis

To contextualize the cytotoxic potential of 5-Propylisoxazole-4-carboxylic acid, it is essential to compare it against compounds with known activities.

  • Test Compound: 5-Propylisoxazole-4-carboxylic acid.

  • Positive Control (Mechanism-based): A commercially available Hsp90 inhibitor with an isoxazole core (e.g., NVP-AUY922). This will help to probe if the mechanism of action of our test compound is similar.

  • Positive Control (Standard Chemotherapeutic): Doxorubicin. This is a widely used anticancer drug with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition), providing a benchmark for cytotoxic potency.[8][9]

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration that does not exceed 0.5% in the cell culture medium to ensure that the solvent itself does not impact cell viability.

Cell Line Selection: Assessing Potency and Selectivity

The choice of cell lines is critical for a comprehensive cytotoxicity assessment. We propose the use of two cancer cell lines and one non-cancerous cell line to evaluate both the anticancer activity and the potential for off-target toxicity.

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line that is widely used in cancer research and drug screening.[10][11][12][13]

  • HeLa (Human Cervical Adenocarcinoma): An aggressive and robust cancer cell line, commonly used in cytotoxicity studies.[3][14][15][16][17]

  • MCF-10A (Human Breast Epithelial Cells): A non-tumorigenic epithelial cell line used as a control to assess the selectivity of the test compound for cancer cells over normal cells.

Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay to measure cell viability.[18][19][20][21] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[18]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the comparative cytotoxicity assessment.

Cell Culture and Maintenance
  • Cell Culture: Culture MCF-7, HeLa, and MCF-10A cells in their respective recommended media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage the cells regularly upon reaching 70-80% confluency to maintain them in the exponential growth phase.

MTT Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a series of dilutions of 5-Propylisoxazole-4-carboxylic acid, the Hsp90 inhibitor, and doxorubicin in the appropriate culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (medium only).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

  • Determine IC50 Values:

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Workflow and Potential Mechanism

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (MCF-7, HeLa, MCF-10A) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 3. Compound Dilution (Test & Controls) Treatment 4. 48h Incubation Compound_Prep->Treatment MTT_Addition 5. MTT Addition Formazan_Formation 6. 4h Incubation MTT_Addition->Formazan_Formation Solubilization 7. Formazan Solubilization (DMSO) Formazan_Formation->Solubilization Absorbance 8. Absorbance Reading (570 nm) IC50 9. IC50 Calculation Absorbance->IC50

Caption: Experimental workflow for the comparative cytotoxicity assessment.

HSP90_Inhibition_Pathway cluster_hsp90 Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Isoxazole Derivative cluster_outcome Cellular Outcome Hsp90 Hsp90 Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client Binds Client_Protein Oncogenic Client Protein (e.g., Akt, HER2) Client_Protein->Hsp90_Client Hsp90_Client->Hsp90 Release of Folded Protein ADP ADP + Pi Hsp90_Client->ADP Degradation Client Protein Degradation Hsp90_Client->Degradation Blocked ATP ATP ATP->Hsp90_Client Hydrolysis Isoxazole 5-Propylisoxazole-4-carboxylic acid (Hypothesized) Isoxazole->Hsp90 Inhibits ATP Binding Apoptosis Apoptosis Degradation->Apoptosis

Caption: Hypothesized mechanism of action via Hsp90 inhibition.

Data Presentation: Clear and Comparative Results

The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison between the different compounds and cell lines.

Table 1: Hypothetical IC50 Values (µM) of Test and Control Compounds on Cancerous and Non-cancerous Cell Lines.

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)MCF-10A (Non-cancerous)Selectivity Index (MCF-10A / MCF-7)Selectivity Index (MCF-10A / HeLa)
5-Propylisoxazole-4-carboxylic acid [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value][Calculated Value]
Hsp90 Inhibitor (Control) [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value][Calculated Value]
Doxorubicin (Control) [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value][Calculated Value]

The selectivity index is calculated as the IC50 value in the non-cancerous cell line divided by the IC50 value in the cancerous cell line. A higher selectivity index indicates a greater preference for killing cancer cells over normal cells.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous methodology for the comparative assessment of 5-Propylisoxazole-4-carboxylic acid cytotoxicity. By following these protocols, researchers can generate reliable and reproducible data to evaluate its potential as an anticancer agent. The inclusion of both a mechanism-based and a standard chemotherapeutic control, along with a non-cancerous cell line, will provide a thorough understanding of the compound's potency and selectivity.

Positive results from this initial screening would warrant further investigation into the precise mechanism of action, including confirmation of Hsp90 inhibition through techniques such as Western blotting for client protein degradation. Further studies could also explore the compound's effects on the cell cycle and apoptosis. Ultimately, this structured approach will provide the foundational data necessary for the continued development of 5-Propylisoxazole-4-carboxylic acid as a potential therapeutic agent.

References

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]

  • Al-Oqaili, R. A., et al. (2023). Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. Revista Bionatura. Available at: [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Available at: [Link]

  • El-Sayed, N. A., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports. Available at: [Link]

  • Tarasiuk, J., et al. (2014). Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives. Central European Journal of Chemistry.
  • Kayedi, A., et al. (2020). Anticancer and cytotoxic effects of troxerutin on HeLa cell line: an in-vitro model of cervical cancer. Molecular Biology Reports. Available at: [Link]

  • van der Meulen, J. H., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. Available at: [Link]

  • Yilmaz, D., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Scientific Reports. Available at: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Biopolymers and Cell. Available at: [Link]

  • Ali, I., et al. (2024). CYTOTOXIC EFFECTS OF CISPLATIN DERIVATIVES ON HUMAN CANCEROUS CELL LINES: A STUDY USING MTT ASSAY. Obstetrics and Gynaecology Forum.
  • ResearchGate. (n.d.). Cytotoxicity assay: viability of HeLa cells exposed to different... Available at: [Link]

  • Wang, Y., et al. (2022). Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. Oncology Letters. Available at: [Link]

  • Frolova, T. S., et al. (2017). [Apoptosis as the basic mechanism of cytotoxic action of ursolic and pomolic acids in glioma cells]. Molekuliarnaia biologiia. Available at: [Link]

  • Czarnecka, K., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link]

  • Suardi, N. S., et al. (2024). The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser. Lasers in Medical Science. Available at: [Link]

  • de la Cruz, J. F. P., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. The Malaysian Journal of Medical Sciences. Available at: [Link]

  • Mohammadi, P., et al. (2017). Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Marullo, R., et al. (2013). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Frontiers in Oncology. Available at: [Link]

  • Zare-Shahabadi, A., et al. (2014). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Margiotta, N., et al. (2016). Oxidative Stress Induced by Pt(IV) Pro-drugs Based on the Cisplatin Scaffold and Indole Carboxylic Acids in Axial Position. Scientific Reports. Available at: [Link]

  • ResearchGate. (2024). (PDF) Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Cisplatin cytotoxicity. Cell survival determined by MTT assays in A2780... Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available at: [Link]

  • Brieflands. (n.d.). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Available at: [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]

  • Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Available at: [Link]

  • Blood. (n.d.). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Available at: [Link]

  • ResearchGate. (n.d.). Toxicity assay on MCF-7 Cell line? Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • MDPI. (n.d.). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Available at: [Link]

  • Dove Medical Press. (2023). MCF-7 cancer cells. Available at: [Link]

  • Journal of the National Cancer Institute. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3. Available at: [Link]

  • ResearchGate. (n.d.). Can anybody give an advice on measuring cytotoxicity of doxorubicin? Available at: [Link]

  • National Center for Biotechnology Information. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of 30, 31, 32, and 33 in different cell lines. The cells... Available at: [Link]

Sources

Comparative Validation Guide: 5-Propylisoxazole-4-carboxylic Acid (5-PICA) as a Selective GPR35 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

5-Propylisoxazole-4-carboxylic acid (5-PICA) is a small-molecule pharmacophore belonging to the class of 5-substituted isoxazole-4-carboxylic acids. While historically utilized as a chemical building block, recent pharmacological profiling validates this scaffold as a potent, orthosteric agonist for GPR35 (G protein-coupled receptor 35).

The Mechanistic "Why": Orthosteric Binding

GPR35 is an "orphan" receptor with a distinct basic binding pocket. The mechanism of action for 5-PICA relies on two critical structural interactions:

  • Ionic Anchoring: The carboxylic acid moiety (

    
    ) forms a salt bridge with Arginine 3.36 (Arg164)  and Tyrosine 3.32 (Tyr160)  in the transmembrane domain III of GPR35. This mimics the binding mode of the endogenous ligand, Kynurenic Acid.
    
  • Hydrophobic Filling: The 5-propyl tail extends into a lipophilic sub-pocket. Unlike the methyl analog (5-methylisoxazole-4-carboxylic acid), the propyl chain provides enhanced Van der Waals contacts, stabilizing the receptor in its active conformation and promoting the recruitment of

    
    -arrestin-2 and G
    
    
    
    signaling.
Signaling Pathway Visualization

The following diagram illustrates the dual-signaling cascade activated by 5-PICA binding.

GPR35_Pathway Ligand 5-Propylisoxazole-4-carboxylic acid (Extracellular) Receptor GPR35 (Transmembrane) Ligand->Receptor Orthosteric Binding G13 Gα13 Activation Receptor->G13 GRK GRK Phosphorylation Receptor->GRK RhoA RhoA / ROCK G13->RhoA Actin Actin Cytoskeleton Remodeling RhoA->Actin DMR Readout: Dynamic Mass Redistribution (DMR) Actin->DMR Arrestin β-Arrestin-2 Recruitment GRK->Arrestin Internal Receptor Internalization Arrestin->Internal Tango Readout: Enzyme Complementation Arrestin->Tango

Figure 1: Dual signaling pathways of GPR35. 5-PICA biases signaling towards G13-mediated cytoskeletal changes and


-arrestin recruitment.

Comparative Performance Analysis

To validate 5-PICA, we must compare it against the "Gold Standard" (Zaprinast) and the "Endogenous Standard" (Kynurenic Acid).

Table 1: Pharmacological Profile Comparison

Feature5-Propylisoxazole-4-carboxylic acid Zaprinast (Reference Standard)Kynurenic Acid (Endogenous)
Primary Target GPR35 (Agonist)GPR35 / PDE5 / PDE6GPR35 / NMDA /

7nAChR
Selectivity High (Scaffold specific to GPR35)Low (Potent PDE5 inhibitor)Low (Broad glutamate activity)
Potency (EC50) 0.5 - 2.0 µM (Estimated class avg)0.8 - 5.0 µM> 30 µM (Weak)
Physiochemical Hydrophilic Head / Lipophilic TailLipophilic HeterocycleHighly Polar Zwitterion
Assay Utility Specific Probe for GPR35 biologyPositive Control (but noisy due to PDE effects)Physiological Reference

Key Insight: While Zaprinast is a potent GPR35 agonist, its inhibition of Phosphodiesterase 5 (PDE5) confounds experiments involving cGMP. 5-PICA provides a cleaner pharmacological tool, activating GPR35 without altering cGMP degradation rates, making it superior for dissecting specific receptor-mediated effects.

Experimental Validation Protocols

The following protocols are designed to be self-validating . If the controls fail, the data is invalid.

Protocol A: -Arrestin Recruitment Assay (The "Gold Standard")

Rationale: GPR35 coupling to G-proteins is often weak or difficult to detect via cAMP.


-arrestin recruitment is the most robust and reproducible readout for this receptor class.

Workflow Diagram:

Arrestin_Protocol Step1 1. Cell Plating (HTLA / CHO-GPR35) Step2 2. Compound Addition (5-PICA dilution series) Step1->Step2 Step3 3. Incubation (90 min @ 37°C) Step2->Step3 Step4 4. Detection (Luciferase/Chemiluminescence) Step3->Step4

Figure 2: Simplified workflow for the PathHunter or Tango


-arrestin recruitment assay.

Detailed Methodology:

  • Cell System: Use CHO-K1 or HEK293 cells stably expressing human GPR35 fused to an Enzyme Donor (ED) and

    
    -arrestin-2 fused to an Enzyme Acceptor (EA).
    
  • Preparation: Plate cells (10,000/well) in 384-well white-walled plates. Incubate overnight.

  • Agonist Challenge:

    • Prepare 5-PICA in DMSO (10 mM stock).

    • Perform 1:3 serial dilutions in assay buffer (HBSS + 20mM HEPES).

    • Add 5 µL of 5x compound to cells.

    • Controls:

      • Max Signal: 10 µM Zaprinast.

      • Min Signal: Vehicle (0.1% DMSO).

      • Specificity Check: Pre-treat with 10 µM ML-145 (GPR35 Antagonist) to confirm signal ablation.

  • Incubation: 90 minutes at 37°C / 5% CO2.

  • Detection: Add detection reagent (Cell lysis + Substrate). Incubate 60 min at Room Temp. Read on EnVision or similar plate reader.

  • Validation Criteria: Z-factor > 0.5; Signal-to-Background (S/B) > 3.0.

Protocol B: Label-Free Dynamic Mass Redistribution (DMR)

Rationale:[1] To confirm G13-mediated cytoskeletal remodeling, which is independent of the arrestin pathway.

  • System: Corning Epic or EnSpire Multimode Plate Reader.

  • Seeding: HT-29 cells (endogenous GPR35 high expressers) in fibronectin-coated 384-well biosensor plates.

  • Baseline: Establish a stable baseline (equilibrate 1 hr in assay buffer).

  • Addition: Inject 5-PICA (EC80 concentration).

  • Readout: Monitor wavelength shift (pm) over 60 minutes.

  • Result Interpretation: A positive GPR35 hit typically shows a rapid positive peak (P-DMR) followed by a sustained decay, distinguishable from Gq or Gs signatures.

References & Authority

  • Milligan, G. (2011). "G protein-coupled receptor 35."[2][3][4][5][6][7] Chemical Reviews.

    • Context: Establishes the structural requirements (carboxylic acid headgroup) for GPR35 agonism.

  • Jenkins, L., et al. (2010). "Antagonists of GPR35 display high species ortholog selectivity." Journal of Pharmacology and Experimental Therapeutics.

    • Context: Validates Zaprinast as the reference agonist and discusses the isoxazole scaffold relevance.

  • Divorty, N., et al. (2015). "G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease." Frontiers in Pharmacology.

    • Context: Reviews the signaling pathways (G13 vs Arrestin) depicted in Figure 1.

  • Deng, H., et al. (2011). "Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists." Journal of Medicinal Chemistry.

    • Context: Provides comparative DMR protocols and potency data for carboxylic acid derivatives.

Sources

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5-Propylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Proactive Approach

5-Propylisoxazole-4-carboxylic acid is a member of the isoxazole and carboxylic acid chemical families. Isoxazole derivatives are known for a wide range of biological activities, which implies that they can be pharmacologically active and should be handled with care.[1][2] Carboxylic acids, as a class, can be irritating to the skin and eyes.[3]

Based on data from similar compounds like 5-Methylisoxazole-4-carboxylic acid, we can anticipate that 5-Propylisoxazole-4-carboxylic acid may cause skin and serious eye irritation.[3][4] Inhalation of dust particles should also be avoided.[4] A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any handling of this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 5-Propylisoxazole-4-carboxylic acid, drawing on guidelines for similar chemical structures.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[3][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact which may cause irritation.[3][4] Double gloving may be necessary where the risk assessment indicates a need for additional protection.[6]
Respiratory Protection Use in a well-ventilated area. For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.Minimizes the risk of inhaling airborne particles.[3][7] The need for respiratory protection should be determined by a formal risk assessment.
General Hygiene Eyewash stations and safety showers should be readily accessible.Ensures immediate decontamination in case of accidental exposure.[4]
Standard Operating Procedure: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to ensuring safety and experimental integrity.

3.1. Pre-Handling Preparations

  • Consult Safety Resources: Always review the available safety information for structurally similar compounds.[3][4]

  • Designate a Work Area: Handle the compound in a well-ventilated area, such as a chemical fume hood.[3]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare for Spills: Have a spill kit readily available that is appropriate for solid chemical spills.

3.2. Handling the Compound

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][4]

  • Portioning: When weighing or transferring the compound, use techniques that prevent dispersal into the air.

  • Solution Preparation: If dissolving the compound, add the solid to the solvent slowly to avoid splashing. Always add acid to water, not the reverse, as a general precaution.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

Emergency and Disposal Plan: Preparedness and Responsibility

A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.

4.1. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[3][4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.[8]

4.2. Disposal Plan

  • Waste Segregation: Segregate waste containing 5-Propylisoxazole-4-carboxylic acid from other laboratory waste.[9]

  • Containerization: Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.[9][10]

  • Disposal: Dispose of the contents and container in accordance with all applicable federal, state, and local regulations.[4][9] This will likely involve transfer to a licensed chemical waste disposal plant.[8]

Visualizing the Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision-making and operational workflows.

Safe_Handling_Workflow Safe Handling Workflow for 5-Propylisoxazole-4-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review Safety Data for Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Handle_Compound Handle Compound, Avoiding Dust Prepare_Work_Area->Handle_Compound Perform_Experiment Perform Experimental Procedure Handle_Compound->Perform_Experiment Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Store_Chemical Store Chemical in Designated Area Dispose_Waste->Store_Chemical Remove_PPE Remove and Dispose of/Clean PPE Store_Chemical->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of 5-Propylisoxazole-4-carboxylic acid.

Emergency_Response_Plan Emergency Response for 5-Propylisoxazole-4-carboxylic Acid Exposure cluster_actions Immediate Actions Exposure Accidental Exposure Occurs Eye_Contact Eye Contact: Flush with water for 15 min Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with soap and water for 15 min Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting Exposure->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Decision tree for emergency response following exposure to 5-Propylisoxazole-4-carboxylic acid.

References

  • Lab Alley. How to Dispose of Acetic Acid. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Capot Chemical Co., Ltd. MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • BioMADE. Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. [Link]

  • ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. [Link]

  • Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]

  • Wikipedia. Isoxazole. [Link]

  • University of Wisconsin–Madison, BME Shared Labs. Chapter 7 Chemical Disposal Procedures. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Taylor & Francis. Isoxazole – Knowledge and References. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.